molecular formula C14H19ClN4O3 B1211868 Trimethoprim Hydrochloride CAS No. 60834-30-2

Trimethoprim Hydrochloride

Cat. No.: B1211868
CAS No.: 60834-30-2
M. Wt: 326.78 g/mol
InChI Key: YLCCEQZHUHUYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRIMETHOPRIM HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1995 and has 1 investigational indication.
See also: Trimethoprim (has active moiety).

Properties

CAS No.

60834-30-2

Molecular Formula

C14H19ClN4O3

Molecular Weight

326.78 g/mol

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride

InChI

InChI=1S/C14H18N4O3.ClH/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1H

InChI Key

YLCCEQZHUHUYPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl

Other CAS No.

60834-30-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Trimethoprim Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of trimethoprim hydrochloride, a synthetic antibacterial agent. It further details the methodologies for its structure elucidation, offering insights for researchers and professionals in drug development.

Chemical Properties of this compound

This compound is a white to light yellow, odorless, and bitter compound.[1] It is the hydrochloride salt of trimethoprim, an aminopyrimidine antibiotic.[2] The quantitative chemical and physical properties of both trimethoprim and its hydrochloride salt are summarized for comparative analysis.

PropertyTrimethoprimThis compoundReferences
IUPAC Name 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride[2]
Chemical Formula C₁₄H₁₈N₄O₃C₁₄H₁₉ClN₄O₃[1][2]
Molecular Weight 290.32 g/mol 326.78 g/mol [1][2]
Melting Point 199-203 °CNot specified[3]
Solubility Very slightly soluble in water; slightly soluble in ethanol.Soluble in DMSO (50 mg/mL).[3]
pKa (Strongest Basic) 7.167.16[4]

Structure Elucidation of this compound

The definitive structure of this compound has been elucidated and confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, three-dimensional arrangement, and elemental composition.

Experimental Workflow for Structure Elucidation

The logical workflow for the structural determination of this compound is outlined below. This process integrates data from multiple analytical techniques to build a comprehensive and verified molecular structure.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data_integration Data Integration & Verification NMR NMR Spectroscopy (¹H & ¹³C) Data Combined Data Analysis NMR->Data Connectivity & Proton/Carbon Environment MS Mass Spectrometry MS->Data Molecular Weight & Fragmentation XRAY X-ray Crystallography XRAY->Data 3D Atomic Coordinates Structure Final Structure Elucidation Data->Structure

A logical workflow for the structure elucidation of this compound.
Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of trimethoprim.

  • ¹H NMR Spectroscopy:

    • Objective: To identify the number and types of protons and their neighboring environments.

    • Sample Preparation: A sample of trimethoprim is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆).[5]

    • Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is used.

    • Data Acquisition: The ¹H NMR spectrum is recorded.

    • Expected Signals: The spectrum of trimethoprim in DMSO-d₆ shows a singlet for the C₄-H proton of the heterocyclic ring at approximately 7.53 ppm. The two protons on the aromatic ring appear as a singlet at around 6.56 ppm. The nine protons of the three methoxy (OCH₃) groups exhibit two distinct singlets: one for six protons at ~3.73 ppm and another for three protons at ~3.63 ppm. The two aliphatic protons of the methylene bridge (C₉-H₂) show a singlet at 3.54 ppm. Two singlets for the amino groups (N₄-H₂ and N₂-H₂) appear at approximately 5.7 and 6.2 ppm, respectively.[5]

  • ¹³C NMR Spectroscopy:

    • Objective: To determine the number and types of carbon atoms in the molecule.

    • Sample Preparation: The sample is prepared as for ¹H NMR spectroscopy.

    • Instrumentation: A high-field NMR spectrometer (e.g., 75 or 100 MHz) is utilized.

    • Data Acquisition: The ¹³C NMR spectrum is recorded.

    • Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the trimethoprim molecule, including the aromatic, pyrimidine, methoxy, and methylene carbons.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

  • Objective: To ascertain the precise molecular mass and obtain structural information from fragmentation patterns.

  • Sample Preparation: For analysis of trimethoprim in biological fluids, a common method involves protein precipitation with acetonitrile containing isotopically labeled internal standards. The resulting supernatant is then diluted and injected.[6] For trace analysis in water, solid-phase extraction (SPE) with a hydrophilic-lipophilic balanced resin can be used, followed by elution with acidified methanol.[7]

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is typically used.[7]

  • Data Acquisition: Electrospray ionization (ESI) in positive ion mode is a common technique for trimethoprim analysis.[6][8] The mass spectrum reveals the parent ion peak and various fragment ions. The analysis time can be very short, under 20 seconds per sample with ultra-fast SPE-tandem mass spectrometry.[6]

X-ray crystallography provides the definitive three-dimensional structure of trimethoprim in its solid, crystalline state.

  • Objective: To determine the precise spatial arrangement of atoms in the crystal lattice.

  • Sample Preparation: Single crystals of trimethoprim are grown. For instance, a co-crystal of trimethoprim and citric acid was prepared by dissolving trimethoprim in methanol and citric acid in ethanol, mixing the solutions, and then allowing the solvent to evaporate slowly from a desiccator to form crystalline solids.[9]

  • Instrumentation: A powder X-ray diffractometer is used for the analysis.[9]

  • Data Acquisition: The crystal is irradiated with X-rays, and the diffraction pattern is collected. For a study on a trimethoprim-citric acid co-crystal, a Philips X'Pert Powder diffractometer with Cu Kα radiation (λ = 1.54178 Å) was used, with a current of 40 mA and a voltage of 40 kV. Data was collected in reflection mode over a 2θ range of 5°–40° at a scan speed of 5°/min.[9]

  • Structure Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Trimethoprim functions as an antibacterial agent by targeting the bacterial folic acid synthesis pathway, which is crucial for the production of nucleotides and ultimately DNA and protein synthesis.[10][11] It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[12][13]

Signaling Pathway of Trimethoprim's Action

Trimethoprim competitively inhibits bacterial dihydrofolate reductase, preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[10][13] THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[11] The high affinity of trimethoprim for the bacterial enzyme over its mammalian counterpart accounts for its selective toxicity.[14]

mechanism_of_action cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway cluster_biosynthesis Nucleotide and Protein Synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines & Thymidylate THF->Nucleotides DHPS->Dihydropteroate DHFR->THF NADPH-dependent reduction DNA_Protein DNA & Protein Synthesis Nucleotides->DNA_Protein Trimethoprim Trimethoprim Trimethoprim->DHFR Competitive Inhibition

Mechanism of action of trimethoprim via inhibition of dihydrofolate reductase.

References

An In-depth Technical Guide to the Mode of Action of Trimethoprim Hydrochloride Against Gram-Positive vs. Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethoprim is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[1][2][3] This inhibition prevents the production of tetrahydrofolate, an essential precursor for the synthesis of bacterial DNA, RNA, and proteins, ultimately halting cellular replication.[3][4] While this core mechanism is consistent across susceptible bacteria, the efficacy and resistance profiles of trimethoprim exhibit notable differences between gram-positive and gram-negative species. These distinctions are primarily rooted in the structural variations of the bacterial cell envelope and the diverse array of acquired resistance mechanisms. This guide provides a detailed examination of trimethoprim's mode of action, a comparative analysis of its activity against gram-positive and gram-negative bacteria, a summary of resistance mechanisms, and detailed protocols for key evaluative experiments.

Core Mechanism of Action: Inhibition of the Folate Pathway

Bacteria, unlike mammals, must synthesize their own folic acid, making the folate pathway an ideal target for selective antimicrobial therapy.[2] Trimethoprim's action is highly specific; it competitively inhibits bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][4] THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids.[5] By blocking this step, trimethoprim leads to a depletion of THF, which in turn arrests DNA replication and cell division.[2] The drug exhibits a significantly higher affinity for bacterial DHFR—up to 60,000 times greater than for its mammalian counterpart—which accounts for its selective toxicity and favorable safety profile.[2][3]

Trimethoprim_Mode_of_Action Figure 1: Core Mechanism of Action of Trimethoprim cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Multiple Steps (Inhibited by Sulfonamides) THF Tetrahydrofolate (THF) DHF->THF Catalyzed by Dihydrofolate Reductase (DHFR) Precursors DNA, RNA, and Protein Precursors THF->Precursors TMP Trimethoprim TMP->DHF  Inhibits DHFR

Caption: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR).

Comparative Efficacy: Gram-Positive vs. Gram-Negative Bacteria

Trimethoprim's spectrum of activity includes most gram-positive aerobic cocci and many gram-negative aerobic bacilli.[4][6] However, the intrinsic susceptibility and the prevalence of resistance can vary significantly between these two broad classes of bacteria.

Intrinsic Susceptibility Factors

The fundamental difference between gram-positive and gram-negative bacteria lies in their cell envelope structure.

  • Gram-Positive Bacteria: Possess a thick, exposed peptidoglycan layer which generally allows small molecules like trimethoprim to penetrate and reach their cytoplasmic target (DHFR) with relative ease.[7]

  • Gram-Negative Bacteria: Feature a more complex cell envelope, with a thin peptidoglycan layer sandwiched between the inner cytoplasmic membrane and an outer membrane.[8] This outer membrane, composed of lipopolysaccharides, acts as a selective permeability barrier, potentially restricting the influx of antibiotics and contributing to intrinsic resistance in some species.[7]

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The following table summarizes typical MIC ranges for trimethoprim against common gram-positive and gram-negative pathogens. Susceptibility breakpoints can vary by organization (e.g., CLSI, EUCAST). For Enterobacteriaceae, a common breakpoint for susceptibility is ≤2 µg/mL to ≤8 µg/mL.[9][10]

CategoryBacterial SpeciesCommon MIC50 (µg/mL)Common MIC90 (µg/mL)General Susceptibility Status
Gram-Positive Staphylococcus aureus0.5 - 24 - >32Susceptible to Intermediate; resistance is common.[11]
Staphylococcus saprophyticus≤0.51 - 2Generally Susceptible.[12]
Streptococcus pneumoniae1 - 4>8Intermediate to Resistant; high resistance rates reported.[12][13]
Enterococcus spp.0.5 - >32>32Often intrinsically resistant or requires synergistic combination.[14]
Gram-Negative Escherichia coli≤0.5 - 2>32Variable; resistance rates are increasing dramatically.[10][12]
Klebsiella pneumoniae2 - >32>32Often Resistant.[10][15]
Haemophilus influenzae0.12 - 12 - >32Susceptible to Resistant.[16][17]
Pseudomonas aeruginosa>32>32Intrinsically Resistant.[18]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are illustrative and can vary significantly based on geographic location and clinical setting.

Mechanisms of Resistance: A Comparative Analysis

Bacterial resistance to trimethoprim can be intrinsic or acquired and has become increasingly prevalent.[6] The primary mechanisms involve modification of the drug target, overproduction of the target, and reduction of intracellular drug concentration.

Resistance_Mechanisms Figure 2: Primary Mechanisms of Trimethoprim Resistance cluster_mechanisms Resistance Strategies TMP Trimethoprim Action: Inhibits DHFR Target_Mod Target Modification Target_Amp Target Overproduction Drug_Access Reduced Drug Access Chrom_Mut Chromosomal Mutation in folA gene Target_Mod->Chrom_Mut Plasmid_Acq Plasmid Acquisition of resistant dfr genes Target_Mod->Plasmid_Acq Permeability Decreased Permeability (Outer Membrane) Drug_Access->Permeability Efflux Active Efflux Pumps Drug_Access->Efflux GP Gram-Positive GP->Chrom_Mut Common GP->Plasmid_Acq Common (dfrA, dfrK, dfrG) GP->Efflux Less Common GN Gram-Negative GN->Target_Amp Occurs GN->Chrom_Mut Occurs GN->Plasmid_Acq Very Common (via Integrons) GN->Permeability Key Factor GN->Efflux Common

Caption: A logical diagram of bacterial resistance strategies to trimethoprim.

Target Site Modification

This is the most significant mechanism of high-level resistance.[9]

  • Chromosomal Mutations: Point mutations in the chromosomal gene for DHFR (folA) can alter the enzyme's structure, reducing its binding affinity for trimethoprim.[6][16] This is a common mechanism in both gram-positive (e.g., S. aureus) and gram-negative bacteria.[15][19]

  • Acquisition of Resistant DHFR: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry dfr genes.[20][21] These genes encode novel DHFR enzymes that are highly resistant to trimethoprim inhibition. This mechanism is clinically the most important and is widespread in both gram-positive and gram-negative species.[21] However, the dissemination via integrons is particularly efficient and prevalent among gram-negative pathogens like E. coli and K. pneumoniae.[20][22] Over 30 different dfr gene families have been identified.[9]

Overproduction of DHFR

Some resistant bacteria exhibit mutations in the promoter region of the folA gene, leading to the overexpression of the normal, susceptible DHFR enzyme.[16][19] The increased concentration of the enzyme effectively titrates out the drug, requiring a higher concentration of trimethoprim to achieve inhibition. This mechanism typically confers a lower level of resistance and is more commonly reported in gram-negative bacteria.[15]

Reduced Permeability and Efflux Pumps
  • Permeability: The outer membrane of gram-negative bacteria provides an intrinsic barrier that can be modified to further reduce trimethoprim uptake.[16]

  • Efflux Pumps: Both gram-positive and gram-negative bacteria can acquire or upregulate efflux pumps that actively transport trimethoprim out of the cell, preventing it from reaching its target concentration in the cytoplasm.[9] This mechanism is a well-documented cause of multidrug resistance in gram-negative species like P. aeruginosa (e.g., MexAB-OprM pumps) and through plasmid-encoded pumps like OqxAB.[9]

Resistance MechanismMore Prevalent/Significant InDescription
Target Modification
Chromosomal folA MutationGram-Positive & Gram-NegativePoint mutations decrease drug binding affinity.[6][16]
Plasmid-mediated dfr genesGram-NegativeAcquisition of genes for highly resistant DHFR enzymes, often on integrons, is a primary driver of resistance spread.[20][22]
Target Overproduction Gram-NegativePromoter mutations lead to increased expression of chromosomal DHFR.[15][19]
Reduced Drug Access
Decreased PermeabilityGram-NegativeThe outer membrane provides a natural barrier that can be modified to limit drug entry.[16]
Active Efflux PumpsGram-NegativeMultidrug efflux pumps actively remove trimethoprim from the cell.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of trimethoprim, adapted from CLSI guidelines.[23][24]

1. Materials:

  • Trimethoprim hydrochloride powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates (e.g., E. coli ATCC 25922 as a quality control strain)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

2. Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of trimethoprim in a suitable solvent (e.g., DMSO, followed by dilution in sterile water) and sterilize by filtration.

  • Drug Dilution Series: In a 96-well plate, perform a two-fold serial dilution of the trimethoprim stock solution in CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Leave a column for a growth control (no drug) and a sterility control (no bacteria).

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum so that after addition to the microtiter plate, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of trimethoprim that shows no visible turbidity (bacterial growth).

MIC_Workflow Figure 3: Experimental Workflow for MIC Determination start Start prep_drug Prepare 2-fold serial dilutions of Trimethoprim in a 96-well plate start->prep_drug prep_inoculum Prepare bacterial inoculum (Adjust to 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate plate wells to a final concentration of ~5 x 10^5 CFU/mL prep_drug->inoculate prep_inoculum->inoculate incubate Incubate plate at 37°C for 16-20 hours inoculate->incubate read Read plate for turbidity (Visually or with plate reader) incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine end End determine->end

Caption: A workflow for determining Minimum Inhibitory Concentration (MIC).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures DHFR activity by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[25][26][27]

1. Materials:

  • Purified bacterial DHFR enzyme

  • DHFR assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • NADPH solution

  • Dihydrofolate (DHF) substrate solution

  • This compound (inhibitor)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

2. Methodology:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in assay buffer. Prepare a serial dilution of trimethoprim to test a range of inhibitor concentrations.

  • Assay Setup: In a 96-well plate, add the following to appropriate wells:

    • Test Wells: Assay buffer, DHFR enzyme, and a specific concentration of trimethoprim.

    • Positive Control (No Inhibitor): Assay buffer, DHFR enzyme.

    • Negative Control (No Enzyme): Assay buffer.

  • Pre-incubation: Pre-incubate the plate for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NADPH to all wells, followed by the DHF substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 60 seconds for 10-20 minutes at room temperature.

  • Data Analysis: Calculate the rate of NADPH oxidation (change in A340/min) for each well. Determine the percent inhibition for each trimethoprim concentration relative to the positive control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting percent inhibition against inhibitor concentration.

DHFR_Assay_Workflow Figure 4: Workflow for DHFR Inhibition Assay start Start setup Set up 96-well plate: Add buffer, DHFR enzyme, and varying concentrations of Trimethoprim start->setup preincubate Pre-incubate for 10 min (Allows inhibitor binding) setup->preincubate initiate Initiate reaction by adding NADPH and DHF substrate preincubate->initiate measure Measure absorbance decrease at 340 nm in kinetic mode for 10-20 min initiate->measure analyze Calculate reaction rates and percent inhibition measure->analyze determine Determine IC50 value analyze->determine end End determine->end

Caption: A workflow for a Dihydrofolate Reductase (DHFR) inhibition assay.

Conclusion and Future Directions

This compound remains a clinically relevant antibiotic, but its utility is threatened by the global rise in resistance. Its core mechanism—the targeted inhibition of bacterial DHFR—is well-understood. The key differences in its activity against gram-positive and gram-negative bacteria stem less from the core mechanism itself and more from structural barriers (the gram-negative outer membrane) and, most critically, the varied and efficient mechanisms of acquired resistance. Gram-negative bacteria, in particular, leverage highly mobile genetic elements to acquire and disseminate resistant dfr genes, in addition to utilizing efflux pumps and permeability barriers. For drug development professionals, overcoming these resistance mechanisms is paramount. Future research should focus on developing novel DHFR inhibitors that are insensitive to common resistance mutations, exploring adjuvants that can restore trimethoprim susceptibility by blocking efflux pumps or disrupting the gram-negative outer membrane, and continued surveillance of resistance patterns to guide clinical use.

References

The Molecular Basis of Trimethoprim Selectivity for Bacterial Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim, a synthetic antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy lies in its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. This pathway is critical for the synthesis of nucleotides and certain amino acids, making DHFR an ideal target for antimicrobial agents. The remarkable success of trimethoprim as a therapeutic agent stems from its several thousand-fold greater affinity for bacterial DHFR compared to its human counterpart, ensuring targeted bacterial disruption with minimal host toxicity. This in-depth technical guide elucidates the molecular underpinnings of this selectivity, providing a comprehensive overview of the structural and kinetic differences that govern the differential binding of trimethoprim to bacterial and human DHFR. We will explore the key amino acid residues responsible for this discrimination, present quantitative binding data, and detail the experimental methodologies used to unravel this fascinating example of targeted drug action.

Introduction: Dihydrofolate Reductase as a Key Antimicrobial Target

Dihydrofolate reductase (DHFR) catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and several amino acids, including methionine and glycine. Consequently, the inhibition of DHFR leads to the depletion of these vital building blocks, arresting DNA synthesis and cell growth.[1][2]

Trimethoprim acts as a competitive inhibitor of DHFR, binding to the active site and preventing the binding of the natural substrate, DHF.[3][4] Its clinical utility is underpinned by its profound selectivity for the bacterial enzyme.

Quantitative Analysis of Trimethoprim's Selective Inhibition

The remarkable selectivity of trimethoprim is quantitatively demonstrated by comparing its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against bacterial and human DHFR. As summarized in the table below, trimethoprim exhibits significantly lower Ki and IC50 values for bacterial DHFR, indicating much tighter binding and more potent inhibition.

Enzyme SourceInhibition Constant (Ki)IC50Reference(s)
Escherichia coli DHFR0.165 nM20.4 nM[3]
Escherichia coli DHFR6 pM (Kd)-[1][2]
Streptococcus pneumoniae DHFR0.08 nM-[5]
Human DHFR200 nM55.26 µM[5][6]
Human DHFR~1-10 µM (Kd)-[2]

Table 1: Comparative Inhibition of Bacterial and Human DHFR by Trimethoprim. This table highlights the substantial difference in the inhibitory potency of trimethoprim against bacterial and human DHFR. The significantly lower Ki and IC50 values for bacterial enzymes underscore the molecular basis of its selective antimicrobial action.

The Molecular Basis of Selectivity: A Structural Perspective

The profound difference in trimethoprim's affinity for bacterial versus human DHFR is rooted in key structural differences within the active site of the enzyme. X-ray crystallography studies of DHFR-trimethoprim complexes have provided invaluable insights into these molecular interactions.

Key Amino Acid Residues Dictating Selectivity

Several amino acid residues within the DHFR active site play a pivotal role in determining trimethoprim's binding affinity and selectivity. A comparison between the active sites of E. coli DHFR and human DHFR reveals critical substitutions that favor trimethoprim binding to the bacterial enzyme.

Residue Position (E. coli numbering)E. coli DHFRHuman DHFRRole in Trimethoprim Selectivity
28Leucine (Leu)Isoleucine (Ile)The bulkier isoleucine in human DHFR creates steric hindrance, disfavoring the optimal binding conformation of trimethoprim. The smaller leucine in E. coli DHFR provides a more accommodating pocket.
30Tryptophan (Trp)Phenylalanine (Phe)The indole ring of tryptophan in E. coli DHFR forms favorable van der Waals interactions with the trimethoxybenzyl group of trimethoprim. The smaller phenyl ring of phenylalanine in human DHFR results in weaker interactions.
51Glycine (Gly)Proline-rich loopThe presence of a flexible glycine residue in E. coli DHFR allows for conformational adjustments that optimize trimethoprim binding. In human DHFR, a proline-rich loop in this region restricts the flexibility of the active site.[2]

Table 2: Key Amino Acid Differences Conferring Trimethoprim Selectivity. This table outlines the critical amino acid substitutions between E. coli and human DHFR that are fundamental to the selective inhibition by trimethoprim.

Conformational Differences in the Bound State

The binding of trimethoprim induces distinct conformational changes in bacterial and human DHFR. In E. coli DHFR, the trimethoxybenzyl ring of trimethoprim binds in a hydrophobic pocket, adopting a conformation that maximizes favorable interactions with the surrounding residues. In contrast, the active site of human DHFR forces the trimethoxybenzyl ring into a less favorable orientation, leading to a weaker binding affinity.[7]

cluster_bacterial Bacterial DHFR Active Site cluster_human Human DHFR Active Site b_Leu28 Leucine 28 b_Binding High Affinity Binding b_Leu28->b_Binding Accommodating Pocket b_Trp30 Tryptophan 30 b_Trp30->b_Binding Favorable van der Waals b_Gly51 Glycine 51 b_Gly51->b_Binding Conformational Flexibility h_Ile28 Isoleucine 28 h_Binding Low Affinity Binding h_Ile28->h_Binding Steric Hindrance h_Phe30 Phenylalanine 30 h_Phe30->h_Binding Weaker Interactions h_ProLoop Proline-rich Loop h_ProLoop->h_Binding Reduced Flexibility TMP Trimethoprim TMP->b_Binding TMP->h_Binding

Caption: Logical flow of trimethoprim selectivity.

Experimental Protocols

The elucidation of the molecular basis for trimethoprim selectivity has relied on a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

DHFR Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency of a compound (e.g., trimethoprim) against DHFR by measuring the decrease in enzyme activity. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[8][9]

Materials:

  • Purified recombinant DHFR (bacterial or human)

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Trimethoprim or other test inhibitors

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in a suitable buffer (e.g., assay buffer with a small amount of NaOH to aid dissolution).

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of trimethoprim in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the desired concentration of trimethoprim or the solvent control (for uninhibited reaction) to the wells.

    • Add a fixed concentration of NADPH to all wells.

    • Add a fixed concentration of purified DHFR enzyme to all wells except for the blank.

  • Initiation and Measurement:

    • Initiate the reaction by adding a fixed concentration of DHF to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[10]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF (Substrate) - NADPH (Cofactor) - Trimethoprim (Inhibitor) - Assay Buffer Setup Set up 96-well plate: - Add Assay Buffer - Add Trimethoprim dilutions - Add NADPH - Add DHFR Enzyme Reagents->Setup Initiate Initiate Reaction: - Add DHF Setup->Initiate Measure Kinetic Measurement: - Read Absorbance at 340 nm over time Initiate->Measure Velocity Calculate Initial Reaction Velocities Measure->Velocity Plot Plot Velocity vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for a DHFR inhibition assay.

X-ray Crystallography of DHFR-Trimethoprim Complex

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions.

General Protocol:

  • Protein Expression and Purification:

    • Overexpress the target DHFR (bacterial or human) in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization:

    • Screen for crystallization conditions using various precipitants, buffers, and additives. This can be done by co-crystallization (crystallizing the protein in the presence of trimethoprim) or by soaking pre-formed apo-enzyme crystals in a solution containing trimethoprim.[11]

  • X-ray Diffraction Data Collection:

    • Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect the diffraction data as the crystal is rotated.[12]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.[13]

Site-Directed Mutagenesis

This technique is used to substitute specific amino acids in the DHFR protein to investigate their role in trimethoprim binding and selectivity.

General Protocol:

  • Mutagenesis:

    • Use a plasmid containing the gene for DHFR as a template.

    • Design primers containing the desired mutation.

    • Perform polymerase chain reaction (PCR) to introduce the mutation into the plasmid.[10]

  • Transformation and Sequencing:

    • Transform the mutated plasmid into competent E. coli cells.

    • Isolate the plasmid DNA and sequence the gene to confirm the presence of the desired mutation.

  • Protein Expression and Characterization:

    • Express and purify the mutant DHFR protein.

    • Characterize the enzymatic activity and trimethoprim inhibition of the mutant protein using the DHFR inhibition assay described above to assess the impact of the mutation.

Conclusion and Implications for Drug Development

The remarkable selectivity of trimethoprim for bacterial DHFR is a testament to the power of exploiting subtle structural differences between homologous enzymes in different species. The key determinants of this selectivity are a handful of amino acid residues within the active site that create a more favorable binding environment for trimethoprim in the bacterial enzyme. Understanding these molecular interactions at an atomic level has been crucial not only for explaining the efficacy and safety of trimethoprim but also for guiding the development of novel antifolate drugs.

The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the nuances of DHFR inhibition and to design next-generation antibiotics that can overcome emerging resistance mechanisms. As bacteria continue to evolve and acquire resistance to existing drugs, a deep understanding of the molecular basis of drug action and selectivity remains paramount in the ongoing battle against infectious diseases.

References

Trimethoprim Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of trimethoprim hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes to support further investigation and application of this well-established antibacterial agent.

Pharmacokinetics

Trimethoprim is a synthetic antibacterial agent that is well-absorbed orally and widely distributed throughout the body. Its pharmacokinetic profile is characterized by rapid absorption, moderate plasma protein binding, and excretion primarily through the kidneys.

Absorption

Following oral administration, trimethoprim is rapidly absorbed from the gastrointestinal tract. Peak serum concentrations are typically reached within 1 to 4 hours.

Distribution

Trimethoprim exhibits a wide volume of distribution, indicating extensive tissue penetration. It is approximately 44% bound to plasma proteins.

Metabolism

A small portion, around 10-20%, of an administered dose of trimethoprim is metabolized in the liver. The primary metabolic pathways involve oxidation and demethylation, with the major metabolites being the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives. The cytochrome P450 enzymes CYP2C9 and CYP3A4 are the main contributors to its biotransformation.

Excretion

The majority of trimethoprim is excreted unchanged in the urine through both glomerular filtration and tubular secretion. Approximately 50% to 60% of an oral dose is eliminated in the urine within 24 hours. The elimination half-life in adults with normal renal function ranges from 8 to 10 hours.

Table 1: Summary of Human Pharmacokinetic Parameters for this compound

ParameterValueReference
Time to Peak Concentration (Tmax) 1 - 4 hours
Peak Serum Concentration (Cmax) ~1.0 µg/mL (after a single 100 mg dose)
Plasma Protein Binding ~44%
Volume of Distribution (Vd) 1.2 - 2.0 L/kg
Elimination Half-life (t½) 8 - 10 hours
Metabolism 10 - 20% (hepatic)
Primary Excretion Route Renal (50-60% unchanged in 24h)
Renal Clearance 1.9 - 3.1 L/h

Pharmacodynamics

Trimethoprim exerts its bacteriostatic or bactericidal effect by interfering with a crucial step in the bacterial folic acid synthesis pathway.

Mechanism of Action

Trimethoprim is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, an essential precursor in the synthesis of purines, thymidine, and ultimately, bacterial DNA. By blocking this pathway, trimethoprim prevents bacterial replication. Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.

Trimethoprim Mechanism of Action PABA PABA Dihydropteroate_Synthase Dihydropteroate_Synthase PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic_Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Product Dihydrofolate_Reductase Dihydrofolate_Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Substrate Tetrahydrofolic_Acid Tetrahydrofolic_Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Product Purines_Thymidine_DNA Purines, Thymidine, DNA Synthesis Tetrahydrofolic_Acid->Purines_Thymidine_DNA Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Inhibits

Figure 1: Trimethoprim's inhibition of dihydrofolate reductase.

Antimicrobial Spectrum and Potency

Trimethoprim is active against a broad range of Gram-positive and Gram-negative bacteria. When used as a single agent, it is generally considered bacteriostatic. However, in combination with sulfamethoxazole, it often exhibits bactericidal activity due to the sequential blockade of two steps in the folate synthesis pathway. The potency of trimethoprim is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 2: Representative Minimum Inhibitory Concentrations (MIC) for Trimethoprim

OrganismMIC Range (µg/mL)Reference
Escherichia coli0.05 - >1024
Staphylococcus aureus0.12 - >1024
Streptococcus pneumoniae0.25 - 8
Haemophilus influenzae0.03 - 4
Klebsiella pneumoniae0.25 - >1024

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Resistance Mechanisms

Bacterial resistance to trimethoprim can emerge through several mechanisms:

  • Alterations in the target enzyme: Mutations in the gene encoding dihydrofolate reductase can reduce the binding affinity of trimethoprim.

  • Overproduction of the target enzyme: Increased production of DHFR can overcome the inhibitory effect of the drug.

  • Acquisition of a resistant DHFR gene: Plasmids can carry genes that code for a trimethoprim-resistant variant of DHFR.

  • Reduced cell permeability: Changes in the bacterial cell wall can limit the uptake of trimethoprim.

  • Efflux pumps: Bacteria may acquire or upregulate pumps that actively transport trimethoprim out of the cell.

Experimental Protocols

Pharmacokinetic Study in a Rat Model

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats.

Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study Study Day cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Catheter_Implantation Catheter Implantation (e.g., jugular vein) Animal_Acclimation->Catheter_Implantation Drug_Administration Trimethoprim Administration (Oral gavage or IV) Catheter_Implantation->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein precipitation/SPE) Sample_Storage->Sample_Preparation HPLC_Analysis HPLC-UV/MS Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Pharmacokinetic Modeling (e.g., non-compartmental) HPLC_Analysis->Data_Analysis

Figure 2: General workflow for a pharmacokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be acclimated to the laboratory conditions for at least one week prior to the study.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline). For oral administration, a specific dose (e.g., 10 mg/kg) is delivered via gavage. For intravenous administration, the drug is infused through a cannulated vein.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Analysis (HPLC):

    • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) or by solid-phase extraction.

    • Chromatographic Conditions: A reversed-phase C18 column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

    • Detection: UV detection at a wavelength of approximately 280 nm is suitable for trimethoprim quantification.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

MIC Determination Workflow Stock_Solution Prepare Trimethoprim Stock Solution Serial_Dilutions Perform 2-fold Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilutions Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilutions->Inoculate_Plate Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacterial_Inoculum->Inoculate_Plate Incubation Incubate Plate (35°C for 16-20 hours) Inoculate_Plate->Incubation Controls Include Growth and Sterility Controls Inoculate_Plate->Controls Read_Results Read MIC (Lowest concentration with no visible growth) Incubation->Read_Results

Figure 3: Workflow for MIC determination by broth microdilution.

Methodology:

  • Prepare Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • This compound powder.

    • Bacterial isolate to be tested.

    • 0.5 McFarland turbidity standard.

  • Prepare Trimethoprim Dilutions:

    • Prepare a stock solution of trimethoprim in a suitable solvent (e.g., sterile water with a small amount of acid to aid dissolution).

    • Perform two-fold serial dilutions of the stock solution in CAMHB directly in the microtiter plate to achieve the desired concentration range (e.g., 64 to 0.03 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the Microtiter Plate:

    • Add the diluted bacterial inoculum to each well containing the trimethoprim dilutions.

    • Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read and Interpret Results:

    • The MIC is the lowest concentration of trimethoprim at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or using a microplate reader.

This guide provides a foundational understanding of this compound's pharmacokinetic and pharmacodynamic properties. For more specific applications and advanced research, it is recommended to consult the detailed guidelines from regulatory bodies such as the CLSI and EUCAST, as well as the primary scientific literature.

The Architecture of Innovation: A Technical Guide to the Synthesis of Trimethoprim Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (TMP), a synthetic antibiotic, has long been a cornerstone in the treatment of bacterial infections, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[1][2][3] The emergence of antimicrobial resistance necessitates the exploration of novel TMP derivatives with enhanced potency and broader spectrum of activity. This technical guide provides an in-depth overview of the synthesis of trimethoprim hydrochloride and its derivatives, focusing on detailed experimental protocols, quantitative data, and the underlying mechanisms of action.

Core Synthesis of Trimethoprim and Key Derivatives

The chemical structure of trimethoprim, 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, offers multiple sites for modification, primarily on the pyrimidine ring and the trimethoxybenzyl moiety.[4] The synthesis of TMP itself can be achieved through various routes, often starting from 3,4,5-trimethoxybenzaldehyde.[5]

General Synthetic Strategies

Several synthetic pathways have been developed for trimethoprim and its analogs. A common approach involves the condensation of a substituted benzaldehyde with a pyrimidine precursor.[5] Modifications to the benzyl ring are often introduced at the aldehyde stage, while alterations to the pyrimidine ring can be achieved by using different guanidine or urea analogs in the cyclization step.

One established method for synthesizing trimethoprim involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with a suitable active methylene compound, followed by reduction and cyclization with guanidine.[5]

Synthesis of Amide-Containing Trimethoprim Analogs

Recent research has focused on the synthesis of TMP analogs incorporating amide bonds to enhance their binding affinity to DHFR and introduce DNA-binding capabilities.[6][7][8] These derivatives have shown promise as potential multi-target agents.

A series of novel trimethoprim analogs containing an amide bond were synthesized with the aim of improving their biological activity.[6][7] The synthesis of these compounds often involves the coupling of a carboxylic acid derivative of the trimethoxybenzyl group with a substituted aminopyrimidine.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of selected trimethoprim derivatives, providing a comparative overview of their yields and key analytical data.

CompoundStructureYield (%)Melting Point (°C)Reference
1 N-(2-Aminopyrimidin-5-yl)-3,4,5-Trimethoxybenzamide41.70-[6]
2 N-(2-Aminopyrimidin-5-yl)-2-(3,4,5-Trimethoxyphenyl)Acetamide32.29-[6]
4 N-(4-Aminophenyl)-3,4,5-Trimethoxybenzamide50.41-[6]

Table 1: Synthesis Yields of Amide-Containing Trimethoprim Analogs

Compound1H NMR (MeOD) δ (ppm)13C NMR (MeOD) δ (ppm)Reference
1 7.98 (s, 2H, Pirym-H), 7.21 (d, 1H, Ar-H), 6.89 (d, 1H, Ar-H), 2.98 (s, 3H, OCH3), 2.85 (s, 3H, OCH3), 2.69 (s, 3H, OCH3)164.97 (CONH), 161.80 (1C), 159.27 (1C), 125.14 (2CH), 124.3 (1C), 123.14 (1C), 117.50 (2CH), 116.47 (1C), 114.59 (1C), 36.99 (1C, OCH3), 35.32 (1C, OCH3), 31.68 (1C, OCH3)[6]
2 7.95 (s, 2H, Pirym-H), 7.17 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 2.88 (s, 6H, 2OCH3), 2.72 (s, 3H, OCH3), 2.54 (t, 2H, CH2), 2.50 (t, 2H, CH2)171.97 (CONH), 163.28 (2C), 159.04 (1C), 159.15 (1C), 155.53 (1C), 154.51 (1C), 124.87 (1CH), 123.45 (1CH), 117.52 (1CH), 116.24 (1CH), 107.56 (2CH), 61.11 (1C, OCH3), 56.61 (1C, OCH3), 44.70 (1C, OCH3), 35.78(1C, CH2), 30.74 (1C, CH2)[6]

Table 2: Spectroscopic Data for Selected Trimethoprim Analogs

Experimental Protocols

This section provides detailed methodologies for the synthesis of key trimethoprim derivatives.

General Procedure for the Synthesis of N-(Substituted)-3,4,5-Trimethoxybenzamides

A mixture of the appropriate substituted amine (1.0 eq) and 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in a suitable solvent such as dichloromethane or pyridine is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of N-Trimethoprim Imide Derivatives on a Polymeric Chain

A two-step synthesis can be employed for creating polymeric derivatives of trimethoprim.[9]

Step 1: Preparation of N-substituted benzoyl amidyl trimethoprim. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place substituted benzoyl chloride (0.06 mol) and trimethoprim (0.06 mol) with a few drops of triethylamine (Et3N) in 25 ml of benzene.[9] The mixture is refluxed for 3-4 hours.[9] After completion, the solvent is removed, and the product is recrystallized from ethanol.[9]

Step 2: Preparation of poly[(N-acryl-N-substituted benzoyl)imidyl substituted Trimethoprim]. In a round-bottom flask with a magnetic stirrer, a mixture of poly(acryloyl chloride) (0.06 mol) and the N-substituted amidyl trimethoprim from the first step (0.06 mol) is combined with 1 ml of triethylamine (Et3N) in 25 ml of THF.[9] The mixture is refluxed for 6-7 hours.[9] After cooling, the solvent is removed, and the solid product is filtered and purified by dissolving in DMF and reprecipitating from water or acetone.[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for trimethoprim and its derivatives is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway in bacteria.[1][2][3] This inhibition prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and some amino acids.[10][11] The depletion of THF ultimately leads to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect.[2]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF TMP Trimethoprim Derivatives TMP->DHFR DNA DNA Replication Nucleotides->DNA CellDivision Bacterial Cell Division DNA->CellDivision

Caption: Inhibition of Dihydrofolate Reductase by Trimethoprim Derivatives.

Experimental and Synthetic Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of novel trimethoprim derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 3,4,5-trimethoxybenzaldehyde) Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Derivative Trimethoprim Derivative Characterization->Derivative DHFR_Assay DHFR Inhibition Assay Derivative->DHFR_Assay MIC_Test Antimicrobial Susceptibility Testing (MIC Determination) Derivative->MIC_Test SAR_Analysis Structure-Activity Relationship (SAR) Analysis DHFR_Assay->SAR_Analysis MIC_Test->SAR_Analysis

Caption: General Workflow for Synthesis and Evaluation of Trimethoprim Derivatives.

Conclusion

The synthetic versatility of the trimethoprim scaffold continues to provide a rich platform for the development of novel antibacterial agents. By exploring derivatives with modified functionalities, such as the introduction of amide bonds, researchers are paving the way for compounds with enhanced inhibitory activity against DHFR and potentially novel mechanisms of action. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in the design and synthesis of next-generation trimethoprim-based therapeutics to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Trimethoprim Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of trimethoprim hydrochloride in various biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Trimethoprim is a bacteriostatic antibiotic primarily used in the treatment of urinary tract infections. It is often used in combination with sulfamethoxazole to enhance its antimicrobial activity. Accurate and reliable quantification of trimethoprim in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring therapeutic efficacy and safety. HPLC is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[1][2][3][4][5] This document outlines three distinct HPLC methods for the determination of trimethoprim in plasma, urine, and other biological fluids.

Method 1: Simultaneous Quantification of Trimethoprim and Sulfamethoxazole in Human Plasma by HPLC-UV

This method is suitable for the simultaneous determination of trimethoprim and sulfamethoxazole in human plasma, a common requirement due to their frequent co-administration.[3][5]

Quantitative Data Summary
ParameterTrimethoprimSulfamethoxazoleReference
Linearity Range0.25 - 5 µg/mL5 - 100 µg/mL[3]
Limit of Quantification (LOQ)10 ng/mL50 ng/mL[5]
Limit of Detection (LOD)0.2 µg/mL3 µg/mL[3]
Recovery>85%>82%[6]
Intra-day Precision (%RSD)< 15%< 15%[3]
Inter-day Precision (%RSD)< 15%< 15%[3]
Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., antipyrine or sulfamethazine).[3][5]

  • Add 800 µL of 0.33 M perchloric acid to precipitate plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 4500 rpm for 10 minutes.[3]

  • Carefully transfer the supernatant to a clean micro-vial.

  • Inject 150 µL of the supernatant into the HPLC system.[3]

2. HPLC-UV Conditions

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][5]

  • Mobile Phase: A mixture of phosphate buffer (0.1 M), acetonitrile, and methanol (e.g., 65:20:15 v/v/v), adjusted to a suitable pH (e.g., 6.2).[3][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 150 µL.[3]

  • Column Temperature: Ambient.

Workflow Diagram

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is pca Add 0.33M Perchloric Acid (800 µL) is->pca vortex Vortex (1 min) pca->vortex centrifuge Centrifuge (4500 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant (150 µL) supernatant->inject separation C8/C18 Column Separation inject->separation detection UV Detection (225 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for plasma sample preparation and HPLC-UV analysis.

Method 2: Simultaneous Quantification of Trimethoprim and Sulfamethoxazole in Dried Plasma and Urine Spots by HPLC-MS/MS

This method offers a high-throughput and sensitive approach for the analysis of trimethoprim and sulfamethoxazole in low-volume dried matrix spots, which is particularly advantageous in pediatric studies.[2]

Quantitative Data Summary
ParameterTrimethoprim (Dried Plasma)Trimethoprim (Dried Urine)Sulfamethoxazole (Dried Plasma/Urine)Reference
Linearity Range100 - 50,000 ng/mL500 - 250,000 ng/mL1,000 - 500,000 ng/mL[2]
Precision (%RSD)< 15%< 15%< 15%[2]
Accuracy (%Bias)Within ±15%Within ±15%Within ±15%[2]
Experimental Protocol

1. Sample Preparation (Dried Matrix Spots)

  • Spot a known volume (e.g., 10 µL) of plasma or urine onto a suitable collection card and allow it to dry completely.

  • Punch out a 6 mm disc from the dried spot.

  • Place the disc into a well of a 96-well plate.

  • Add 70 µL of an internal standard solution in methanol to each well.

  • Vortex the plate for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 25 µL of the supernatant to another 96-well plate.

  • Add 75 µL of deionized water to each well.

  • Inject an aliquot into the HPLC-MS/MS system.[2]

2. HPLC-MS/MS Conditions

  • Column: C8 or Pentafluorophenyl (PFP) column (e.g., 2.1 x 50 mm, 3 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient Elution: A gradient from 5% to 45% Mobile Phase B over 3 minutes.[2]

  • Flow Rate: 0.75 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30°C.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for trimethoprim, sulfamethoxazole, and the internal standard.

Workflow Diagram

cluster_sample_prep Dried Spot Preparation cluster_hplc_ms HPLC-MS/MS Analysis spot Spot Sample on Card & Dry punch Punch 6 mm Disc spot->punch extract Add Internal Standard & Vortex punch->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge dilute Dilute Supernatant centrifuge->dilute inject Inject Diluted Extract (10 µL) dilute->inject separation PFP Column Separation inject->separation ionization ESI+ Ionization separation->ionization detection Triple Quadrupole MS/MS (MRM) ionization->detection quantification Data Acquisition & Quantification detection->quantification cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Processing cluster_hplc HPLC Analysis condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Trimethoprim wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Reconstituted Sample reconstitute->inject analyze HPLC-UV Analysis (254 nm) inject->analyze

References

In Vitro Susceptibility Testing of Trimethoprim: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of trimethoprim, a synthetic antibacterial agent. The information is designed to guide researchers, scientists, and professionals in the field of drug development in accurately assessing the efficacy of trimethoprim against various bacterial isolates. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Trimethoprim is a bacteriostatic antimicrobial agent that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[1][2][3] Tetrahydrofolic acid is an essential precursor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for bacterial DNA replication and protein synthesis.[4][5] Resistance to trimethoprim can emerge through several mechanisms, including mutations in the dihydrofolate reductase enzyme that reduce the binding affinity of the drug, or the acquisition of plasmids that encode for resistant forms of the enzyme.[3][5]

Accurate in vitro susceptibility testing is paramount for determining the potential clinical efficacy of trimethoprim against specific bacterial pathogens and for monitoring the emergence of resistance. The following sections detail the standardized methods for determining the minimum inhibitory concentration (MIC) and assessing susceptibility through disk diffusion.

Data Presentation: Interpretive Criteria for Trimethoprim

The following tables summarize the clinical breakpoints for trimethoprim as provided by CLSI and EUCAST. These values are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant.

Table 1: CLSI Interpretive Criteria for Trimethoprim MIC (μg/mL) [6][7]

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤24≥8
Staphylococcus aureus≤2-≥4
Haemophilus influenzae≤0.51≥2

Table 2: CLSI Interpretive Criteria for Trimethoprim Disk Diffusion (Zone Diameter in mm) [6]

Organism GroupDisk Content (µg)Susceptible (S)Intermediate (I)Resistant (R)
Enterobacterales5≥1611-15≤10
Staphylococcus aureus5≥1916-18≤15
Haemophilus influenzae5≥1611-15≤10

Table 3: EUCAST Interpretive Criteria for Trimethoprim MIC (mg/L)

Organism GroupSusceptible (S)Resistant (R)
Enterobacterales≤2>4
Staphylococcus aureus≤2>2
Haemophilus influenzae≤0.5>1

Table 4: EUCAST Interpretive Criteria for Trimethoprim Disk Diffusion (Zone Diameter in mm) [8]

Organism GroupDisk Content (µg)Susceptible (S)Resistant (R)
Enterobacterales5≥17<17
Staphylococcus aureus5≥20<20
Haemophilus influenzae5≥19<19

Signaling Pathways and Experimental Workflows

Trimethoprim_Mechanism_of_Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Purines, Thymidine, Amino Acids THF->Precursors DNA_Protein DNA & Protein Synthesis Precursors->DNA_Protein Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Mechanism of action of Trimethoprim in the bacterial folic acid synthesis pathway.

Trimethoprim_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Trimethoprim Trimethoprim Target Target: Dihydrofolate Reductase (DHFR) Trimethoprim->Target attempts to bind Mutation Target Modification (Mutation in dfr gene) Mutation->Target alters binding site Enzymatic Target Bypass (Acquisition of resistant dfr gene) Enzymatic->Target provides alternative enzyme Efflux Reduced Accumulation (Efflux pumps) Efflux->Trimethoprim pumps out drug

Caption: Key mechanisms of bacterial resistance to Trimethoprim.

Broth_Microdilution_Workflow A Prepare Trimethoprim Stock Solution B Prepare Serial Two-Fold Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate Wells B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C ± 2°C for 16-20 hours D->E F Read and Record MIC (Lowest concentration with no visible growth) E->F G Interpret Results using CLSI/EUCAST Breakpoints F->G

Caption: Experimental workflow for the Broth Microdilution susceptibility test.

Disk_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate for a Confluent Lawn of Growth A->B C Aseptically Apply Trimethoprim Disk (5 µg) B->C D Incubate at 35°C ± 2°C for 16-20 hours C->D E Measure the Zone of Inhibition Diameter (mm) D->E F Interpret Results using CLSI/EUCAST Breakpoints E->F

Caption: Experimental workflow for the Kirby-Bauer Disk Diffusion susceptibility test.

Experimental Protocols

Preparation of Trimethoprim Stock Solution

A high-concentration stock solution is prepared to facilitate the creation of a range of dilutions for susceptibility testing.

Materials:

  • Trimethoprim powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Accurately weigh the desired amount of trimethoprim powder. For a 10 mg/mL stock solution, weigh 10 mg of trimethoprim.

  • Dissolve the powder in an appropriate volume of DMSO. For a 10 mg/mL stock, dissolve 10 mg in 1 mL of DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into sterile, single-use vials.

  • Store the stock solution at -20°C or below.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of trimethoprim that inhibits the visible growth of a bacterium.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Trimethoprim Dilutions:

    • Perform serial two-fold dilutions of the trimethoprim stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

    • Include a growth control well (no trimethoprim) and a sterility control well (no bacteria).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate, including the growth control well.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of trimethoprim at which there is no visible growth.

    • Compare the MIC value to the interpretive criteria in Tables 1 and 3 to determine if the isolate is susceptible, intermediate, or resistant.

    • The quality control strains must yield MICs within the acceptable ranges (see Table 5).

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterial isolate to trimethoprim by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Trimethoprim disks (5 µg)

  • Bacterial isolate to be tested

  • Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

  • Apply Antibiotic Disk:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply a 5 µg trimethoprim disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

    • Compare the zone diameter to the interpretive criteria in Tables 2 and 4 to classify the isolate as susceptible, intermediate, or resistant.

    • The quality control strains must produce zone diameters within the acceptable ranges (see Table 5).

Quality Control

Regular quality control testing is essential to ensure the accuracy and reproducibility of susceptibility testing results.

Table 5: Quality Control Ranges for Trimethoprim

Quality Control StrainMethodAcceptable MIC Range (µg/mL)Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC 25922Broth Microdilution0.5 - 2-
Disk Diffusion-21 - 28
Staphylococcus aureus ATCC 29213Broth Microdilution0.25 - 1-
Haemophilus influenzae ATCC 49247Broth Microdilution0.12 - 0.5-
Disk Diffusion-27 - 33

Note: Quality control ranges should be verified against the most current CLSI M100 or EUCAST documentation.[9][10]

References

Application Notes and Protocols: Utilizing Trimethoprim in the Development of Antibiotic Resistance Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing trimethoprim as a model antibiotic to study the development and mechanisms of antimicrobial resistance (AMR). Trimethoprim's well-characterized mechanism of action and the diverse resistance strategies employed by bacteria make it an excellent tool for AMR research.

Introduction to Trimethoprim and its Role in Resistance Modeling

Trimethoprim is a synthetic bacteriostatic antibiotic that specifically inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the production of tetrahydrofolic acid, a precursor for the synthesis of nucleotides and ultimately DNA and RNA.[3][4] By blocking this step, trimethoprim effectively halts bacterial growth.[5] Its high affinity for bacterial DHFR over its mammalian counterpart allows for selective toxicity.[2]

The frequent use of trimethoprim, often in combination with sulfamethoxazole (co-trimoxazole), has led to the widespread development of resistance, making it a valuable model for studying the evolutionary and molecular dynamics of AMR.[2][3] Understanding the mechanisms by which bacteria become resistant to trimethoprim can provide insights into broader resistance trends and aid in the development of novel antimicrobial strategies.

Mechanisms of Trimethoprim Resistance

Bacteria have evolved several mechanisms to counteract the effects of trimethoprim. These can be broadly categorized as follows:

  • Target Modification: This is one of the most common resistance mechanisms.[6] It involves mutations in the chromosomal folA gene (which encodes DHFR) that alter the enzyme's structure, reducing its binding affinity for trimethoprim while still allowing it to bind its natural substrate, dihydrofolate.[6][7]

  • Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry dfr genes.[8] These genes encode for trimethoprim-resistant DHFR enzymes that are not inhibited by the antibiotic.[6][8] The presence of these genes is a strong predictor of phenotypic resistance.[9]

  • Antibiotic Efflux: Some bacteria possess efflux pumps that actively transport trimethoprim out of the cell, preventing it from reaching its target concentration at the DHFR enzyme.[6][10]

  • Overproduction of the Target Enzyme: An increase in the expression of the folA gene, often due to mutations in the promoter region, can lead to higher levels of DHFR.[7] This overproduction can overwhelm the inhibitory effect of the antibiotic.

Quantitative Data on Trimethoprim Resistance

The following tables summarize key quantitative data related to trimethoprim resistance, providing a basis for experimental design and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Trimethoprim

PathogenSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Enterobacteriaceae≤8-≥16
Coagulase-negative Staphylococci≤8-≥16

Data sourced from FDA guidelines.[6]

Table 2: Association Between Previous Trimethoprim Prescription and Resistance in E. coli from Pediatric Urine Samples

Time Since Last PrescriptionAdjusted Odds Ratio (95% CI) for Resistance
1-14 days4.97 (2.60 to 9.49)
15-28 days4.71 (1.83 to 12.16)
29-84 days3.16 (1.63 to 6.13)

This table illustrates the strong correlation between recent trimethoprim use and the likelihood of isolating a resistant organism.[11][12]

Table 3: Predictive Value of dfrA Gene Detection for Phenotypic Trimethoprim Resistance in Gram-Negative Urinary Isolates

MetricValue (%)
Sensitivity75.0
Specificity96.9
Positive Predictive Value (PPV)93.8
Negative Predictive Value (NPV)86.1

This data highlights the utility of molecular diagnostics in predicting trimethoprim resistance.[9]

Experimental Protocols for Studying Trimethoprim Resistance

The following protocols provide detailed methodologies for key experiments in trimethoprim resistance modeling.

Protocol for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial isolate(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Trimethoprim stock solution (e.g., 1280 µg/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test organism from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Trimethoprim Dilutions:

    • Create a serial two-fold dilution of the trimethoprim stock solution in CAMHB across the wells of the 96-well plate. For example, for a final concentration range of 0.25 to 128 µg/mL, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the appropriate trimethoprim working solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10. Well 11 serves as a positive growth control (no antibiotic), and well 12 as a negative control (no bacteria).

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • The MIC is the lowest concentration of trimethoprim at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader.

Protocol for PCR-Based Detection of dfrA Resistance Genes

This protocol describes a method for detecting the presence of dfrA genes, which are commonly associated with trimethoprim resistance.

Materials:

  • Bacterial DNA extract

  • dfrA-specific forward and reverse primers (sequences should be obtained from relevant literature for the specific dfrA variants of interest)

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Nuclease-free water

  • Thermocycler

  • Gel electrophoresis equipment (agarose, TBE buffer, DNA stain)

  • Positive control (DNA from a known dfrA-positive strain)

  • Negative control (nuclease-free water)

Procedure:

  • Prepare the PCR Reaction Mixture:

    • In a sterile PCR tube, combine the following components for a 25 µL reaction:

      • 12.5 µL of 2x PCR master mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 1 µL of template DNA (10-50 ng)

      • 9.5 µL of nuclease-free water

  • Perform PCR Amplification:

    • Place the PCR tubes in a thermocycler and run the following program (conditions may need optimization based on primer sequences and target):

      • Initial Denaturation: 95°C for 5 minutes

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds (adjust based on primer Tₘ)

        • Extension: 72°C for 1 minute

      • Final Extension: 72°C for 5 minutes

      • Hold: 4°C

  • Analyze PCR Products:

    • Mix 5 µL of the PCR product with 1 µL of 6x loading dye.

    • Load the samples onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel at 100V for 45-60 minutes.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in the test sample lane indicates a positive result for the dfrA gene.

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts in trimethoprim action and resistance studies.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DNA_RNA DNA, RNA, and Amino Acid Synthesis THF->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits DHPS->DHF DHFR->THF

Caption: Bacterial Folic Acid Synthesis Pathway and Antibiotic Inhibition.

Resistance_Mechanisms TMP Trimethoprim (TMP) Resistance Bacterial Resistance to Trimethoprim TargetMod Target Modification (Mutation in folA gene) TargetMod->Resistance GeneAcq Acquisition of Resistant Gene (dfr genes via plasmids) GeneAcq->Resistance Efflux Antibiotic Efflux (Pumping TMP out of cell) Efflux->Resistance Overprod Target Overproduction (Increased DHFR expression) Overprod->Resistance

Caption: Key Mechanisms of Bacterial Resistance to Trimethoprim.

Experimental_Workflow Sample 1. Sample Collection (e.g., Clinical Isolate) Culture 2. Bacterial Culture and Isolation Sample->Culture PhenoTest 3a. Phenotypic Testing (MIC Determination) Culture->PhenoTest GenoTest 3b. Genotypic Testing (PCR for dfr genes, Sequencing) Culture->GenoTest DataAnalysis 4. Data Analysis (Correlate Genotype & Phenotype) PhenoTest->DataAnalysis GenoTest->DataAnalysis ModelDev 5. Resistance Model Development DataAnalysis->ModelDev

Caption: Workflow for Investigating Trimethoprim Resistance.

References

Application Notes and Protocols for the Spectrophotometric Determination of Trimethoprim Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative determination of Trimethoprim (TMP) hydrochloride in pure form and pharmaceutical formulations using UV-Visible spectrophotometry. The methods are simple, cost-effective, and suitable for quality control laboratories.

Method A: Direct UV Spectrophotometry in Methanol

This method relies on the direct measurement of UV absorbance of Trimethoprim in a methanolic solution. It is a rapid and straightforward technique for quantifying TMP.

Experimental Protocol

1. Instrumentation:

  • A UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with a pair of 1.0 cm matched quartz cells.[1]

  • Analytical Balance

  • Volumetric flasks

  • Pipettes

  • Ultrasonicator

2. Reagents and Materials:

  • Trimethoprim reference standard

  • Methanol (Analytical Grade)[1]

  • Marketed Trimethoprim tablets

  • Distilled water

3. Preparation of Standard Stock Solution:

  • Accurately weigh 100 mg of the Trimethoprim reference standard.[2]

  • Transfer it into a 100 ml volumetric flask.

  • Dissolve and make up the volume with methanol to obtain a stock solution of 1000 µg/ml.[2]

  • From this stock solution, pipette 10 ml into another 100 ml volumetric flask and dilute with methanol to get a working standard solution of 100 µg/ml.[3]

4. Preparation of Sample Solution:

  • Weigh and powder twenty tablets to determine the average weight.

  • Take an amount of powder equivalent to 100 mg of Trimethoprim and transfer it to a 100 ml volumetric flask.[2]

  • Add about 50 ml of methanol, sonicate for 5-10 minutes to ensure complete dissolution of the drug, and then dilute to the mark with methanol to get a 1000 µg/ml solution.[3]

  • Filter the solution if necessary.

  • Dilute 10 ml of the filtrate to 100 ml with methanol to obtain a final theoretical concentration of 100 µg/ml.[3]

5. Spectrophotometric Analysis:

  • Determination of λmax: Scan a 10 µg/ml solution of Trimethoprim in methanol from 200-400 nm against a methanol blank. The maximum absorbance (λmax) is typically observed at 285 nm.[1][4]

  • Calibration Curve: Prepare a series of dilutions from the working standard solution to get concentrations ranging from 10-60 µg/ml.[1][4] Measure the absorbance of each solution at 285 nm against the methanol blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a suitable dilution of the sample solution to fall within the calibration curve range. Measure its absorbance at 285 nm and determine the concentration from the calibration curve.

Visualization: Workflow for Direct UV Spectrophotometry

G cluster_prep Preparation cluster_analysis Analysis Stock Prepare 1000 µg/ml Stock Solution Working Prepare 100 µg/ml Working Standard Stock->Working Dilutions Create Serial Dilutions (10-60 µg/ml) Working->Dilutions Measure Measure Absorbance of Standards Dilutions->Measure Standards Sample Prepare Sample Solution Measure_Sample Measure Sample Absorbance Sample->Measure_Sample Sample Scan Scan for λmax (285 nm) Plot Plot Calibration Curve (Abs vs. Conc) Measure->Plot Calculate Calculate Concentration Plot->Calculate Measure_Sample->Calculate G A Pipette TMP Aliquots into Separating Funnels B Add 5 ml Buffer (pH 3.0) & 5 ml BPB Dye A->B C Add 10 ml Chloroform B->C D Shake for 5 minutes & Allow Layers to Separate C->D E Collect Organic (Chloroform) Layer Containing Yellow Complex D->E F Measure Absorbance at 422 nm E->F G Plot Calibration Curve & Determine Concentration F->G G A Add TMP Aliquots (10-75 µg/ml) & 2 ml DNFB to 5 ml Flasks B Heat in Water Bath (60°C for 40 min) A->B C Cool to Room Temperature B->C D Dilute to Volume with Acetone C->D E Measure Absorbance of Rosy Red Product at 538 nm D->E F Plot Calibration Curve & Determine Concentration E->F

References

Application Notes and Protocols for In Vivo Efficacy Studies of Trimethoprim Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the available data and methodologies for conducting in vivo efficacy studies of trimethoprim hydrochloride in murine models. This document is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of antimicrobial agents.

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[1][2] It is often used in combination with sulfamethoxazole to achieve a synergistic bactericidal effect.[1][3] However, studies evaluating trimethoprim as a monotherapy are critical for understanding its intrinsic efficacy and for the development of new therapeutic strategies. Murine models are invaluable tools for these preclinical assessments, providing insights into the pharmacokinetics, pharmacodynamics, and overall therapeutic potential of trimethoprim against various bacterial pathogens.

Mechanism of Action of Trimethoprim

Trimethoprim selectively targets the bacterial dihydrofolate reductase (DHFR) enzyme. Its affinity for bacterial DHFR is several thousand times greater than for the mammalian enzyme, which accounts for its selective toxicity.[2] The inhibition of DHFR disrupts the folic acid pathway, leading to a depletion of essential precursors for nucleotide and amino acid synthesis, ultimately halting bacterial growth.

Trimethoprim_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) Precursors Nucleic Acid & Protein Precursors THF->Precursors DHFR->THF Product Synthesis DNA, RNA, and Protein Synthesis Precursors->Synthesis Growth Bacterial Growth Inhibition Synthesis->Growth Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of action of Trimethoprim in bacteria.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are protocols derived from various studies investigating the efficacy of trimethoprim in murine models.

Murine Model of Urinary Tract Infection (UTI)

This model is widely used to study the efficacy of antibiotics against uropathogenic Escherichia coli (UPEC).

Experimental Workflow:

UTI_Model_Workflow cluster_workflow Experimental Workflow for Murine UTI Model start Acclimatize Female Mice (e.g., C57BL/6 or Balb/c) infection Transurethral Inoculation with Uropathogenic E. coli start->infection treatment Administer this compound (or vehicle control) infection->treatment monitoring Monitor for Bacteriuria and Clinical Signs treatment->monitoring endpoints Euthanize and Harvest Bladder and Kidneys monitoring->endpoints analysis Determine Bacterial Burden (CFU counts) endpoints->analysis end Data Analysis and Interpretation analysis->end

Caption: Workflow for a murine model of urinary tract infection.

Protocol Details:

  • Animals: Female mice (e.g., C57BL/6, Balb/c) are typically used due to their shorter urethras, which makes them more susceptible to ascending UTIs.[4]

  • Bacterial Strain: Uropathogenic E. coli (UPEC) strains are commonly used.[4][5]

  • Infection Procedure:

    • Anesthetize the mice.

    • Introduce a specific inoculum of UPEC (e.g., 10^8 CFU in 50 µL) into the bladder via a catheter inserted through the urethra.[5]

  • Treatment Regimen:

    • This compound is typically administered orally (gavage) or via medicated drinking water.

    • Dosage can vary, but studies have used regimens such as a 3-day or 10-day course of treatment.[4][5]

  • Endpoint Measurement:

    • Urine, bladder, and kidney homogenates are collected at specific time points post-infection.

    • Bacterial burden is quantified by plating serial dilutions and counting colony-forming units (CFU).[6]

    • Recurrence of bacteriuria can be monitored over several weeks.[4][5]

Murine Model of Systemic Infection (Bacteremia and Meningitis)

This model is used to assess the efficacy of antibiotics in treating systemic infections.

Experimental Workflow:

Systemic_Infection_Model_Workflow cluster_workflow Experimental Workflow for Murine Systemic Infection Model start Acclimatize Infant Rats or Mice infection Intraperitoneal or Intranasal Inoculation with E. coli start->infection treatment Administer this compound (or vehicle control) infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring sampling Collect Blood and Cerebrospinal Fluid (CSF) monitoring->sampling analysis Determine Bacterial Clearance (CFU counts) sampling->analysis end Data Analysis and Interpretation analysis->end

Caption: Workflow for a murine model of systemic infection.

Protocol Details:

  • Animals: Infant rats or specific mouse strains can be used.

  • Bacterial Strain: E. coli K1 strains are often used for meningitis models.[7]

  • Infection Procedure:

    • Bacteria are administered intraperitoneally or intranasally to induce bacteremia and potentially meningitis.

  • Treatment Regimen:

    • Trimethoprim (often in combination with sulfamethoxazole) is administered, and its penetration into the cerebrospinal fluid (CSF) can be measured.[7]

  • Endpoint Measurement:

    • Bacterial clearance from the blood and CSF is determined by CFU counts.[7]

    • Survival rates are monitored over the course of the experiment.

Data Presentation

The following tables summarize quantitative data from in vivo efficacy studies of trimethoprim, primarily in combination with sulfamethoxazole (SXT), in murine models.

Table 1: Efficacy of Trimethoprim-Sulfamethoxazole (SXT) in a Murine UTI Model

Treatment GroupDuration of TherapyOutcomeResultReference
SXT3 daysUrinary RecurrenceNo significant effect[4][5]
SXT10 daysUrinary RecurrenceReduced urinary recurrences[4][5]
SXT10 daysFecal ColonizationEradicated[4][5]
SXT10 daysBladder Bacterial ReservoirUnable to eradicate[4][5]

Table 2: Efficacy of Trimethoprim-Sulfamethoxazole (TMP/SMZ) in a Murine Bacteremia and Meningitis Model

Treatment GroupOutcomeResultReference
TMP/SMZBacterial Clearance from Blood and CSFSignificantly greater than ampicillin or chloramphenicol[7]
TMP/SMZMortalitySignificantly less than chloramphenicol[7]
TMP/SMZ (after 3 days)Positive Blood Cultures14% of animals[7]
TMP/SMZ (after 3 days)Positive CSF Cultures25% of animals[7]

Pharmacokinetics of Trimethoprim in Murine Models

Understanding the pharmacokinetic profile of trimethoprim is essential for designing effective dosing regimens.

  • Absorption and Distribution: Trimethoprim is rapidly absorbed after oral administration and distributes extensively into various tissues.[1][2] It can cross the placental barrier and is found in breast milk.[1]

  • Metabolism and Excretion: A significant portion of trimethoprim is excreted unchanged in the urine.[1][2] The half-life in humans is approximately 8-10 hours, but this may differ in mice.[1]

  • Antagonism by Thymidine: High serum thymidine concentrations in mice can antagonize the antimicrobial activity of trimethoprim.[8][9] This is an important consideration when interpreting efficacy data from murine models.

Conclusion

The available literature demonstrates the utility of murine models in evaluating the in vivo efficacy of this compound. These models, particularly for UTIs and systemic infections, provide valuable data on bacterial clearance, survival, and the impact of treatment on bacterial reservoirs. However, it is crucial to consider the pharmacological differences between mice and humans, such as the antagonistic effect of thymidine on trimethoprim activity in mice, when extrapolating results to the clinical setting. The provided protocols and data serve as a foundation for designing and interpreting future preclinical studies on trimethoprim and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Trimethoprim Hydrochloride Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the instability of trimethoprim hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating?

A1: Trimethoprim is a weak base with pH-dependent solubility.[1] Precipitation is a common issue and can be influenced by several factors:

  • pH: Trimethoprim is more soluble in acidic environments. As the pH of the solution increases (becomes more alkaline), its solubility decreases, leading to precipitation.[1]

  • Concentration: Higher concentrations of trimethoprim are more prone to precipitation, especially if the pH is not optimal.[2]

  • Temperature: Lower temperatures can decrease the solubility of trimethoprim, potentially causing it to crystallize out of solution.

  • Buffer and Solvent Composition: The type of intravenous solution or buffer used can impact solubility. For instance, trimethoprim is generally more stable in 5% dextrose in water (D5W) than in normal saline (NS) because D5W has a lower pH.[2]

Q2: What is the optimal pH range for dissolving and storing this compound?

A2: The solubility of trimethoprim is significantly higher in acidic pH. A maximum solubility of 1550 mg/100 mL is observed at a pH of 5.5.[3][4] Below pH 2, the solubility of the protonated form of trimethoprim may decrease due to the common ion effect.[3][4] For practical purposes, maintaining a pH between 3 and 5 is often recommended to ensure solubility and stability.

Q3: How do temperature and light affect the stability of this compound solutions?

A3: Both temperature and light can contribute to the degradation of trimethoprim.

  • Temperature: Elevated temperatures can accelerate chemical degradation, including hydrolysis and oxidation.[5] Some studies have shown good stability for extended periods when stored at controlled room temperature (21°C to 25°C) or under refrigeration (4°C).[6][7] Accelerated degradation studies are often performed at higher temperatures (e.g., 60°C) to predict long-term stability.[6]

  • Light: Trimethoprim can undergo photochemically catalyzed hydrolysis and oxidation.[5] It is advisable to protect trimethoprim solutions from light by using amber containers or by covering the container with a light-blocking material.

Q4: What are the primary degradation pathways for trimethoprim in aqueous solutions?

A4: Trimethoprim primarily degrades through hydrolysis and oxidation.[5]

  • Oxidation: This can lead to the formation of several metabolites, with the most abundant being the 3'- and 4'-demethylated metabolites.[8] N-oxide metabolites are also formed as minor products.[8] Fenton oxidation processes can cleave the molecule, resulting in products like 3,4,5-trimethoxybenzaldehyde and 2,4-dinitropyrimidine.[9][10]

  • Hydrolysis: This process, which can be catalyzed by heat and light, also contributes to the degradation of trimethoprim.[5]

Q5: Which analytical methods are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable stability-indicating method for trimethoprim.[2][11] A suitable HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient.[2][12] Other techniques like spectrophotometry and ion-selective electrodes have also been used.[11][13]

Troubleshooting Guide

Problem 1: My this compound solution is cloudy or has formed a precipitate immediately after preparation.

Possible Cause Troubleshooting Step
High pH of the solvent/buffer Measure the pH of the final solution. Adjust the pH to a more acidic range (ideally between 3 and 5) using a suitable acid (e.g., hydrochloric acid) if your experimental conditions allow.
Concentration exceeds solubility limit at the current pH Try preparing a more dilute solution. Refer to solubility data to ensure you are working within the solubility limits for the specific pH and temperature of your solution.[3][4]
Low temperature of the solvent Gently warm the solution to aid dissolution. Ensure the final storage temperature is appropriate to maintain solubility.
Incorrect solvent If possible, use 5% dextrose in water (D5W) instead of normal saline (NS), as D5W is more acidic and improves trimethoprim solubility.[2]

Problem 2: My clear this compound solution became cloudy over time during storage.

Possible Cause Troubleshooting Step
Change in pH during storage Re-measure the pH of the solution. The pH may have shifted due to interactions with the container or absorption of atmospheric CO2. If necessary, and if your protocol allows, readjust the pH.
Storage temperature is too low If the solution was stored at a low temperature (e.g., 4°C), some precipitation might occur. Try equilibrating the solution to room temperature.
Container material interaction Physical instability has been observed more frequently in glass bottles compared to polyvinylchloride (PVC) bags, particularly at higher concentrations.[2] Consider changing the storage container.
Chemical degradation leading to insoluble products Analyze the solution using a stability-indicating method like HPLC to check for degradation products. If degradation has occurred, the solution should be discarded and a fresh solution prepared, ensuring optimal storage conditions (pH, temperature, light protection).

Problem 3: I suspect my this compound solution has degraded, but there is no visible change.

Possible Cause Troubleshooting Step
Chemical degradation (hydrolysis, oxidation, photolysis) Quantify the trimethoprim concentration using a validated stability-indicating HPLC method. Compare the current concentration to the initial concentration. A loss of potency (e.g., >10%) indicates significant degradation.[6]
Exposure to light Ensure that the solution was stored in a light-protected container (e.g., amber vial).[5]
Inappropriate storage temperature Verify the storage temperature. Higher temperatures accelerate degradation.[6]

Quantitative Data

Table 1: Solubility of Trimethoprim at Different pH Values

pHSolubility (mg/100 mL)Temperature (°C)Reference
8.545032[3][4]
5.51550 (maximum)32[3][4]
<21125 (diminishing with decreasing pH)32[3][4]

Table 2: Chemical Stability of Trimethoprim in Different Intravenous Solutions and Containers

Concentration (mg/mL)IV SolutionContainerStorage Time (h)% Initial Concentration RemainingReference
1.08D5WPVC Bag24>95%[2]
1.60D5WPVC Bag24>95%[2]
1.08NSPVC Bag24>95%[2]
1.60NSPVC Bag24>95%[2]
1.08D5WGlass Bottle24>95% (precipitation in 5/20 samples)[2]
1.60D5WGlass Bottle24>95% (precipitation in 5/20 samples)[2]
1.08NSGlass Bottle24>95% (precipitation in 4/20 samples)[2]
1.60NSGlass Bottle24>95% (precipitation in 14/20 samples)[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Trimethoprim

This protocol is a general example based on methods described in the literature.[2][6]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase analytical column (e.g., 5 µm, 4.6 mm x 25 cm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Acetic acid (HPLC grade)

    • Triethylamine (HPLC grade)

    • Water (HPLC grade)

    • Trimethoprim reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, acetic acid, and triethylamine in water. A common composition is 13% acetonitrile, 1% acetic acid, and 0.1% triethylamine in water.[2]

    • Flow Rate: 1.7 mL/min.[2]

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 20 µL.

    • Temperature: Ambient (21°C to 25°C).[2]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the trimethoprim reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Dilute the trimethoprim solution under investigation with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Forced Degradation Study (Assay Validation):

    • To ensure the method is "stability-indicating," perform forced degradation studies.

    • Acid/Base Hydrolysis: Mix the trimethoprim solution with an acid (e.g., 1 M HCl) and a base (e.g., 1 M NaOH) and heat.[12][14]

    • Oxidation: Mix the trimethoprim solution with an oxidizing agent (e.g., 30% hydrogen peroxide) and heat.[12][14]

    • Thermal Degradation: Heat the trimethoprim solution.[6]

    • Photodegradation: Expose the trimethoprim solution to UV light.

    • Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent trimethoprim peak.[2]

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the test samples.

    • Calculate the concentration of trimethoprim in the samples based on the standard curve.

Visualizations

Troubleshooting_Precipitation start Precipitation observed in Trimethoprim HCl solution check_ph Is the pH of the solution > 5.5? start->check_ph adjust_ph Adjust pH to 3-5 with dilute HCl check_ph->adjust_ph Yes check_concentration Is the concentration high? check_ph->check_concentration No end_ok Solution should be clear adjust_ph->end_ok dilute_solution Dilute the solution check_concentration->dilute_solution Yes check_solvent Was Normal Saline (NS) used? check_concentration->check_solvent No dilute_solution->end_ok use_d5w Consider using 5% Dextrose (D5W) check_solvent->use_d5w Yes check_temp Was the solution stored at low temp? check_solvent->check_temp No use_d5w->end_ok warm_gently Gently warm and mix solution check_temp->warm_gently Yes end_bad If precipitation persists, prepare a fresh solution check_temp->end_bad No warm_gently->end_ok

Caption: Troubleshooting workflow for precipitation in trimethoprim HCl solutions.

Factors_Affecting_Stability cluster_chemical Chemical Factors cluster_physical Physical Factors pH pH TMP_Stability Trimethoprim HCl Aqueous Stability pH->TMP_Stability Oxidation Oxidation Oxidation->TMP_Stability Hydrolysis Hydrolysis Hydrolysis->TMP_Stability Temperature Temperature Temperature->TMP_Stability Light Light Exposure Light->TMP_Stability Concentration Concentration Concentration->TMP_Stability Container Container Material (Glass vs. PVC) Container->TMP_Stability

Caption: Key factors influencing the stability of aqueous trimethoprim HCl solutions.

Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Trimethoprim Trimethoprim Demethylated 3' and 4'-Demethylated Metabolites Trimethoprim->Demethylated Major N_Oxide N-Oxide Metabolites Trimethoprim->N_Oxide Minor Cleavage Ring Cleavage Products (e.g., 3,4,5-trimethoxybenzaldehyde) Trimethoprim->Cleavage Forced Hydrolysis_Products Hydrolysis Products Trimethoprim->Hydrolysis_Products

Caption: Simplified degradation pathways of trimethoprim in aqueous solutions.

References

optimizing trimethoprim hydrochloride concentration for bacterial growth inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing trimethoprim hydrochloride concentration in bacterial growth inhibition assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of trimethoprim?

Trimethoprim is a synthetic antibacterial agent that functions by inhibiting bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor in the synthesis of thymidine, purines, and ultimately, bacterial DNA and proteins.[3][4][5] By blocking this pathway, trimethoprim effectively halts bacterial growth. Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for its mammalian counterpart, which accounts for its selective toxicity.[1]

Q2: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important?

A Minimum Inhibitory Concentration (MIC) assay is a laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This quantitative measure is a critical tool in antibiotic susceptibility testing, helping to guide the choice of the most effective antibiotic and the appropriate dosage for treating bacterial infections.[7][8]

Q3: Which factors can influence the results of a trimethoprim MIC assay?

Several factors can affect the outcome of a trimethoprim MIC assay:

  • Thymidine Content in Media: The presence of thymidine in the growth medium can antagonize the action of trimethoprim, leading to falsely elevated MIC values.[9][10] It is crucial to use Mueller-Hinton broth or agar with low levels of thymidine.[10]

  • Inoculum Size: The density of the bacterial inoculum must be standardized, typically to 5 x 10^5 CFU/mL, as a higher density can lead to inaccurate MIC readings.[6][11]

  • Reading Endpoint Interpretation: For trimethoprim, the MIC is often read at the point of 80% growth inhibition, which can be subjective and lead to variability.[6][12] Consistent and well-defined reading criteria are essential.

  • Bacterial Resistance Mechanisms: The presence of acquired resistance genes, such as those encoding for altered DHFR enzymes, can significantly increase the MIC.[4][13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of bacterial growth at any concentration 1. Bacterial strain is highly resistant to trimethoprim. 2. Inactive trimethoprim solution. 3. High thymidine content in the culture medium.1. Verify the expected susceptibility of the bacterial strain. Use a known susceptible control strain. 2. Prepare a fresh stock solution of this compound. 3. Use Mueller-Hinton broth/agar with certified low thymidine content.[10]
Inconsistent MIC values between replicates 1. Inaccurate serial dilutions. 2. Uneven inoculum distribution. 3. Subjective interpretation of the growth inhibition endpoint.1. Ensure careful and accurate pipetting during the serial dilution process. 2. Thoroughly mix the bacterial suspension before and during inoculation. 3. Establish and adhere to a strict definition of growth inhibition (e.g., 80% reduction in turbidity compared to the positive control).
"Skipped wells" (growth in a higher concentration well but not in a lower one) 1. Contamination of a single well. 2. Pipetting error leading to the absence of trimethoprim in a well.1. Repeat the assay with careful aseptic technique. 2. Review and refine pipetting technique to ensure all wells receive the correct volume.
Faint or "trailing" growth across a range of concentrations 1. The effect of trimethoprim can sometimes be bacteriostatic rather than bactericidal at lower concentrations. 2. Antagonistic substances in the media.1. Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., 80% inhibition).[6] 2. Ensure the use of appropriate, low-thymidine media.[9]

Trimethoprim MIC Values for Common Bacteria

The following table summarizes typical Minimum Inhibitory Concentration (MIC) ranges for trimethoprim against common bacterial species. These values are for guidance only and may vary depending on the specific strain and testing conditions. Interpretive criteria are based on CLSI and EUCAST guidelines.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)CLSI/EUCAST Breakpoints (Susceptible / Resistant in µg/mL)
Escherichia coli≤0.5 - 2>32≤2 / >4 (as trimethoprim component in TMP-SMX)[9][14]
Staphylococcus aureus≤0.5 - 11 - >32≤2 / >4 (as trimethoprim component in TMP-SMX)[9]
Pseudomonas aeruginosaIntrinsically ResistantIntrinsically ResistantNot Applicable[14]
Klebsiella pneumoniae≤0.5 - >32>32≤2 / >4 (as trimethoprim component in TMP-SMX)[9]
Haemophilus influenzae0.12 - 0.51 - >32≤2 / ≥4[10]
Streptococcus pneumoniae1 - 4>4≤2 / ≥4[10]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Breakpoints for trimethoprim are often provided in the context of its combination with sulfamethoxazole (TMP-SMX).

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Trimethoprim Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile distilled water with a small amount of acid to aid dissolution). Filter-sterilize the solution.

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the trimethoprim stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Dispense 100 µL of the appropriate trimethoprim working solution into each well of the 96-well plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control well (bacteria in CAMHB without trimethoprim) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of trimethoprim at which there is a significant inhibition of growth (often recorded as ≥80% reduction in turbidity compared to the positive control).[6]

Visualizations

Trimethoprim_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Product Precursors DNA, RNA, and Protein Precursors THF->Precursors Synthesis Bacterial DNA, RNA, and Protein Synthesis Precursors->Synthesis Growth Bacterial Growth Synthesis->Growth Trimethoprim Trimethoprim Trimethoprim->Inhibition Inhibition->DHFR

Caption: Mechanism of action of trimethoprim.

MIC_Assay_Workflow start Start prep_trimethoprim Prepare Trimethoprim Stock and Working Solutions start->prep_trimethoprim prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_trimethoprim->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_results Read and Interpret MIC incubation->read_results end End read_results->end

Caption: Broth microdilution MIC assay workflow.

Troubleshooting_Logic start Unexpected MIC Result check_controls Are Controls (QC strain, +/-) Valid? start->check_controls check_media Review Media (Low Thymidine Content) check_controls->check_media No check_protocol Review Protocol Execution (Inoculum, Dilutions, Reading) check_controls->check_protocol Yes check_reagents Review Reagents (Trimethoprim Activity) check_media->check_reagents repeat_assay Repeat Assay with Corrective Actions check_reagents->repeat_assay check_protocol->repeat_assay

Caption: Troubleshooting logic for unexpected MIC results.

References

improving the yield of trimethoprim hydrochloride synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trimethoprim Hydrochloride Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route for trimethoprim?

A1: A widely used and efficient method involves a two-step process: the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by a cyclization reaction with guanidine. This method has been reported to achieve yields of up to 96-97%.

Q2: What are the critical parameters to control for maximizing the yield in the condensation step?

A2: The key parameters for the condensation of 3,4,5-trimethoxybenzaldehyde and 3-anilinopropionitrile are the choice of solvent, temperature, and the removal of water as the reaction proceeds. Using a solvent system like dimethyl sulfoxide (DMSO) and toluene, with azeotropic removal of water, has been shown to significantly improve the yield and quality of the condensation product.

Q3: How can the cyclization step be optimized to improve the final trimethoprim yield?

A3: The cyclization of the condensation product with guanidine is a critical step. Using ethanol as a solvent and maintaining a reflux temperature can effectively promote the conversion to trimethoprim and increase the final yield. The choice of base, such as sodium methoxide, and the molar ratio of reactants are also crucial.

Q4: What are the common impurities found in trimethoprim synthesis, and how can they be minimized?

A4: Common impurities can arise from side reactions or unreacted starting materials. These may include isomers of trimethoprim or by-products from the condensation and cyclization steps. Minimizing impurities involves optimizing reaction conditions (temperature, reaction time, stoichiometry of reactants), using high-purity starting materials, and implementing an effective purification strategy, such as recrystallization or column chromatography.

Q5: What is the role of 3,4,5-trimethoxybenzaldehyde purity in the synthesis?

A5: The purity of the starting material, 3,4,5-trimethoxybenzaldehyde, is critical. Impurities in this key intermediate can lead to side reactions, resulting in a lower yield and the formation of undesirable by-products in the final trimethoprim product. Sourcing high-purity 3,4,5-trimethoxybenzaldehyde is essential for a successful and efficient synthesis.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Condensation Step Incomplete reaction.- Ensure azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene. - Optimize the reaction temperature; a temperature of around 110°C is often effective. - Increase the reaction time and monitor the progress by TLC or HPLC.
Side reactions.- Use high-purity 3,4,5-trimethoxybenzaldehyde. - Control the reaction temperature to minimize the formation of by-products.
Low Yield in Cyclization Step Incomplete cyclization.- Use a suitable solvent like ethanol, which has been shown to improve yield compared to methanol. - Ensure the use of a strong base like sodium methoxide in an appropriate molar ratio. - Increase the reflux time and monitor the reaction progress.
Formation of tar-like substances.- This is a common issue in older methods. The optimized protocol provided below with ethanol as a solvent helps to minimize tar formation. - Ensure efficient stirring to prevent localized overheating.
Presence of Impurities in Final Product Unreacted starting materials.- Optimize the stoichiometry of the reactants in both the condensation and cyclization steps. - Purify the intermediate condensation product before proceeding to the cyclization step.
Formation of isomeric by-products.- Control the reaction temperature during cyclization, as higher temperatures can sometimes lead to isomer formation. - Optimize the purification method, such as recrystallization from a suitable solvent system, to remove isomers.
Difficulty in Product Isolation/Purification Product is oily or does not crystallize.- After the cyclization reaction, ensure the removal of the solvent (e.g., ethanol) before adding water to precipitate the product. - Cool the mixture to a low temperature (5-10°C) to promote crystallization. - Use seed crystals to induce crystallization if necessary.
Product is discolored.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities. - Ensure the purity of all starting materials and solvents.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Trimethoprim Synthesis

Step Method Reactants Solvent Base Temperature Reaction Time Yield Reference
CondensationOptimized3,4,5-TMB, 3-AnilinopropionitrileDMSO, TolueneSodium Methoxide110°CUntil water removal is complete97%Patent CN101328138B
CyclizationOptimizedCondensation Product, Guanidine HClEthanolSodium MethoxideReflux1 hour96.1%Patent CN101328138B
CondensationAlternative3,4,5-TMB, 3,3'-(p-phenylenedi-imino)-dipropanenitrileDMSO, t-ButanolPotassium t-butoxide15-20°COvernightGood YieldPatent EP0067593A1
CyclizationAlternativeCondensation Product, Guanidine HClEthanolSodium MethoxideReflux4 hours83%Patent EP0067593A1

3,4,5-TMB: 3,4,5-Trimethoxybenzaldehyde

Experimental Protocols

High-Yield Synthesis of Trimethoprim (Based on Patent CN101328138B)

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde and 3-Anilinopropionitrile

  • To a 1000 mL four-necked flask equipped with a reflux condenser and a water-dividing apparatus, add 3,4,5-trimethoxybenzaldehyde (49g, 0.25 mol), 3-anilinopropionitrile (42.5g, 0.29 mol), dimethyl sulfoxide (150 mL), and sodium methoxide (15g).

  • Add toluene (100 mL) to the mixture.

  • Heat the mixture to 110°C and maintain reflux. Collect the water generated during the reaction in the water-dividing apparatus.

  • Continue the reaction until no more water is collected.

  • Stop the reaction and distill off the toluene under reduced pressure.

  • To the remaining mixture, add 400 mL of water and stir while cooling to 5-10°C.

  • Filter the precipitate, wash with water, and dry to obtain the condensation product.

    • Expected Yield: 78.5g (97%)

    • Melting Point: 132.5°C

Step 2: Cyclization to Trimethoprim

  • In a 1000 mL three-necked flask, add the dried condensation product from Step 1 (64g), guanidine hydrochloride (38g), and sodium methoxide (100g).

  • Add ethanol (200 mL) to the flask.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After the reaction is complete, distill off a portion of the ethanol.

  • Add 200 mL of water to the reaction mixture and stir while cooling to 5-10°C.

  • Filter the resulting precipitate, wash with water, and dry in an oven to obtain trimethoprim.

    • Expected Yield: 56g (96.1%)

    • Melting Point: 201.6-201.8°C

    • Purity (HPLC): 98.8%

Step 3: Preparation of this compound

  • Dissolve the purified trimethoprim base in a suitable solvent (e.g., isopropanol).

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.

  • Cool the mixture to induce crystallization of this compound.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Trimethoprim_Synthesis_Workflow cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Cyclization Reaction cluster_step3 Step 3: Salt Formation TMB 3,4,5-Trimethoxy- benzaldehyde Cond_Product Condensation Product TMB->Cond_Product DMSO, Toluene, NaOCH3, 110°C APN 3-Anilinopropionitrile APN->Cond_Product Cond_Product_ref Condensation Product Guanidine Guanidine HCl Trimethoprim Trimethoprim Guanidine->Trimethoprim Trimethoprim_ref Trimethoprim Cond_Product_ref->Trimethoprim Ethanol, NaOCH3, Reflux HCl Hydrochloric Acid TMP_HCl Trimethoprim Hydrochloride HCl->TMP_HCl Trimethoprim_ref->TMP_HCl

Caption: High-yield synthesis workflow for this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Yield Check Yield at Each Step Start->Check_Yield Analyze_Impurity Analyze Impurities (TLC, HPLC, NMR) Start->Analyze_Impurity Optimize_Condensation Optimize Condensation Check_Yield->Optimize_Condensation Low Condensation Yield Optimize_Cyclization Optimize Cyclization Check_Yield->Optimize_Cyclization Low Cyclization Yield Purify_Intermediates Purify Intermediates Analyze_Impurity->Purify_Intermediates Intermediate Impurities Purify_Final Optimize Final Purification Analyze_Impurity->Purify_Final Final Product Impurities Optimize_Condensation->Purify_Intermediates Optimize_Cyclization->Purify_Final

Caption: Logical workflow for troubleshooting trimethoprim synthesis issues.

References

dealing with trimethoprim precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trimethoprim Stock Solutions

This guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation, storage, and use of trimethoprim stock solutions.

Troubleshooting Guide

This section addresses common problems encountered during the handling of trimethoprim solutions.

Q: My trimethoprim stock solution has formed a precipitate. What should I do?

A: Precipitation of trimethoprim from a stock solution is a common issue, often related to solvent choice, concentration, pH, or storage temperature. Follow the troubleshooting workflow below to diagnose and resolve the issue. Mild heating and agitation can often redissolve the precipitate, but preventing its recurrence is key.

Troubleshooting Workflow for Trimethoprim Precipitation

G start Precipitate Observed in Trimethoprim Stock Solution check_solvent Step 1: Verify Solvent & Concentration start->check_solvent solvent_ok Is it a recommended solvent (e.g., DMSO) at an appropriate concentration? check_solvent->solvent_ok Evaluate check_ph Step 2: Check pH (if aqueous buffer) ph_ok Is the pH acidic? (e.g., < pH 6) check_ph->ph_ok Evaluate check_storage Step 3: Check Storage Conditions storage_ok Was it stored at the correct temperature? (e.g., -20°C for stock) check_storage->storage_ok Evaluate solvent_ok->check_ph Yes solvent_bad Action: Prepare a fresh stock using an appropriate solvent like DMSO. Do not oversaturate. solvent_ok->solvent_bad No ph_ok->check_storage Yes ph_bad Action: Adjust pH downwards with dilute HCl to redissolve. NOTE: May affect experiment. ph_ok->ph_bad No / Neutral storage_bad Action: Gently warm solution (e.g., to 37°C) with agitation. Store correctly in the future. storage_ok->storage_bad No final_sol Solution Stable storage_ok->final_sol Yes solvent_bad->final_sol ph_bad->final_sol storage_bad->final_sol

Caption: A step-by-step workflow for troubleshooting trimethoprim precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of trimethoprim precipitation?

A: Trimethoprim is a weak base that is poorly soluble in neutral or alkaline aqueous solutions.[1][2] The most common causes of precipitation are:

  • High pH: Trimethoprim's solubility significantly decreases as the pH becomes more alkaline.[3] Its solubility is much higher in acidic conditions (e.g., pH 5.5) where it becomes protonated.[4][5]

  • Solvent Choice: It has very low solubility in water (approx. 0.4 mg/mL) but is soluble in organic solvents like DMSO.[6][7]

  • Supersaturation: Attempting to dissolve too much trimethoprim in a given solvent volume can lead to an unstable, supersaturated solution that precipitates over time.

  • Temperature: A decrease in temperature can lower the solubility of trimethoprim, causing it to crystallize out of the solution.

  • Dilution into Buffers: Diluting a concentrated DMSO stock into a neutral or alkaline aqueous buffer (like PBS pH 7.4) is a very common cause of immediate precipitation.[8][9]

Q2: What is the recommended solvent and concentration for a trimethoprim stock solution?

A: For a highly concentrated and stable stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[10][11] A stock solution of 25-58 mg/mL in DMSO can be prepared.[10][12] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[12]

Q3: How does pH affect trimethoprim solubility?

A: The solubility of trimethoprim is highly dependent on pH because it is a weak base with a pKa around 7.3.[13]

  • In acidic solutions (pH < 7): The molecule accepts a proton (becomes protonated), which increases its polarity and dramatically enhances its solubility in water. Maximum solubility in aqueous solutions is observed around pH 5.5.[4][5]

  • In neutral or alkaline solutions (pH > 7): The molecule is primarily in its neutral, un-ionized form, which is less polar and has very poor aqueous solubility, leading to precipitation.[9]

Relationship Between pH, Trimethoprim Form, and Solubility

G cluster_0 Acidic Conditions (pH < 6) cluster_1 Neutral/Alkaline Conditions (pH > 7) Protonated Trimethoprim-H+ (Protonated Form) Soluble High Aqueous Solubility Protonated->Soluble Results in ph_shift pH Change Protonated->ph_shift pKa ~7.3 Neutral Trimethoprim (Neutral Form) Insoluble Low Aqueous Solubility (Precipitation Risk) Neutral->Insoluble Results in ph_shift->Neutral

Caption: The effect of pH on the ionization state and solubility of trimethoprim.

Q4: How should I store my trimethoprim stock solution?

A: Concentrated stock solutions made in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[7][10][11] Under these conditions, the stock can be stable for up to one year.[10][11][12] Aqueous solutions are much less stable and generally not recommended for long-term storage.

Data & Protocols

Solubility Data Summary

The solubility of trimethoprim varies significantly across different solvents. The following table provides a summary for easy comparison.

SolventConcentrationTemperatureReference(s)
DMSO ~20 - 58 mg/mLRoom Temp[7][12][14]
Dimethylformamide (DMF) ~13 mg/mLRoom Temp[14]
Methanol 12.1 mg/mLRoom Temp[7]
Ethanol 2.6 mg/mLRoom Temp[7]
Water (pH 8.54) 0.5 mg/mL (50 mg/100 mL)32°C[4][5]
Water (pH 5.5) 15.5 mg/mL (1550 mg/100 mL)32°C[4][5]
Aqueous Buffer (PBS, pH 7.2) with 50% DMSO ~0.5 mg/mLRoom Temp[14]
Experimental Protocol: Preparation of a 25 mg/mL Trimethoprim Stock Solution

This protocol details the steps for preparing a stable, concentrated stock solution for laboratory use.

Materials:

  • Trimethoprim powder (MW: 290.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile filter (0.22 µm pore size), syringe-driven

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation: Determine the required mass of trimethoprim. For example, to make 10 mL of a 25 mg/mL solution, you will need:

    • 10 mL * 25 mg/mL = 250 mg of trimethoprim.

  • Weighing: Carefully weigh out 250 mg of trimethoprim powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution:

    • Add 10 mL of anhydrous DMSO to the conical tube containing the trimethoprim powder.[10][11]

    • Cap the tube securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless to faint yellow. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

  • Sterilization (Optional):

    • If the stock solution is intended for cell culture use, it must be filter-sterilized.

    • Draw the dissolved solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the tip of the syringe.

    • Carefully dispense the solution through the filter into a new sterile container.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, sterile, light-protected microcentrifuge tubes (e.g., 100 µL aliquots). Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[12]

    • Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage (up to 1 year).[7][10][11]

References

addressing variability in trimethoprim susceptibility testing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding variability in trimethoprim susceptibility testing results. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Variability in trimethoprim susceptibility testing can arise from several factors. The table below outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Falsely Resistant or Intermediate Results High Thymidine Content in Media: Mueller-Hinton agar (MHA) may contain thymidine, which can be utilized by bacteria, bypassing the inhibitory effect of trimethoprim on folate metabolism.[1]- Use Mueller-Hinton agar with low levels of thymidine. - Test new batches of MHA with a susceptible control strain like Enterococcus faecalis ATCC 29212; a zone of inhibition of ≥20 mm around a trimethoprim-sulfamethoxazole disk indicates acceptable media.[2] - For fastidious organisms, consider using Mueller-Hinton agar supplemented with 5% defibrinated horse blood, as sheep blood can have higher thymidine levels.
Inappropriate Inoculum Density: An inoculum that is too heavy can overwhelm the antimicrobial agent, leading to smaller zones of inhibition or higher Minimum Inhibitory Concentrations (MICs).- Adjust the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] - Ensure the bacterial suspension is used within 15 minutes of preparation to maintain the correct density.[4]
Falsely Susceptible Results Inappropriate Inoculum Density: An inoculum that is too light can result in larger zones of inhibition or lower MICs.- Standardize the inoculum to a 0.5 McFarland turbidity standard.[3]
Expired or Improperly Stored Antimicrobial Disks/Reagents: The potency of trimethoprim can degrade over time if not stored correctly.- Store trimethoprim disks in a moisture-free environment at the recommended temperature (typically -20°C to 8°C). - Allow disks to come to room temperature before opening the container to prevent condensation.
Poorly Defined Zone Edges or Trailing Endpoints Presence of Thymidine: Slight growth within the zone of inhibition can occur due to thymidine in the media.[5]- When reading zone diameters, disregard faint or hazy growth and measure the margin of heavy growth.[5] - For broth microdilution, the endpoint should be read as the lowest concentration with at least 80% growth inhibition.
Mixed Culture: Contamination of the inoculum with a different organism can lead to inconsistent growth patterns.- Re-isolate the test organism to ensure a pure culture before repeating the susceptibility test.
Inconsistent Results Between Testing Methods (e.g., Disk Diffusion vs. Broth Microdilution) Method-Specific Variability: Different testing methods can have inherent variability. For some organisms, such as Yersinia pestis, Etest may not be reliable for trimethoprim-sulfamethoxazole.[6]- Adhere strictly to the standardized protocol for each method (CLSI or EUCAST). - Be aware of the limitations of each testing method for specific organisms.
Subjective Interpretation of Results: Reading zone diameters or MIC endpoints can be subjective.- Ensure personnel are adequately trained in result interpretation according to established guidelines. - Use a caliper for accurate measurement of zone diameters.
Quality Control (QC) Strains Out of Range Procedural Errors: Deviations from the standardized protocol are a common cause of QC failures.- Review the entire testing procedure, from inoculum preparation to incubation and reading. - Ensure all equipment (e.g., incubators, calipers) is properly calibrated.
Compromised QC Strain: The QC strain may have mutated or become contaminated.- Subculture the QC strain from a fresh stock culture. If issues persist, obtain a new, certified QC strain.
Media or Reagent Issues: A new batch of media or disks may be the source of the problem.- Test the new batch in parallel with a previously validated batch. - Verify the quality of the Mueller-Hinton agar as described above.

Frequently Asked Questions (FAQs)

Q1: Why are my trimethoprim susceptibility testing results for the same isolate different from day to day?

Variability in day-to-day results for the same isolate can be due to several factors. The most common is inconsistency in the preparation of the bacterial inoculum; a slight difference in turbidity can significantly impact the final result. Other potential causes include minor variations in incubation conditions (temperature and time), the use of different batches of Mueller-Hinton agar with varying thymidine content, and subjective differences in reading the zone of inhibition or MIC endpoint. To minimize this variability, it is crucial to strictly adhere to standardized protocols, such as those from CLSI or EUCAST, for every step of the procedure.

Q2: I observed faint growth within the zone of inhibition around the trimethoprim disk. Should I consider the isolate resistant?

Faint growth within the zone of inhibition, often referred to as "trailing," is a known phenomenon with trimethoprim and sulfonamides.[5] This is often due to the presence of low levels of thymidine in the testing medium, which can allow for partial bacterial growth. According to CLSI guidelines, you should disregard slight growth (approximately 20% or less of the lawn of growth) and measure the diameter of the zone of more obvious inhibition.[5]

Q3: Can I compare the MIC value of trimethoprim with that of another antibiotic to determine which is more potent?

No, you cannot directly compare the MIC value of trimethoprim to that of another antibiotic to assess relative potency.[7] Each antimicrobial agent has a unique breakpoint for susceptibility, which is determined based on its pharmacokinetic and pharmacodynamic properties. The interpretation of "Susceptible," "Intermediate," or "Resistant" is based on comparing the MIC to these specific breakpoints. An isolate with a lower MIC for trimethoprim is not necessarily more susceptible to it than to another antibiotic with a higher MIC.

Q4: My quality control strain is consistently out of the acceptable range for trimethoprim. What should I do first?

The first step is to perform a thorough review of your experimental procedure to identify any potential deviations from the standardized protocol. This includes checking the preparation of the inoculum, the quality and storage of the Mueller-Hinton agar and trimethoprim disks, the incubation conditions, and the method of reading the results. If no procedural errors are identified, the next step is to test a fresh subculture of your QC strain. If the problem persists, it may be necessary to use a new lot of media or disks, or to obtain a new stock of the QC strain.

Q5: Why is the thymidine content in the media so critical for trimethoprim susceptibility testing?

Trimethoprim acts by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folic acid synthesis pathway.[8][9] This pathway is essential for the production of thymidine and ultimately DNA. If the growth medium contains a significant amount of exogenous thymidine, some bacteria can utilize it directly, bypassing the need for the folic acid pathway that is blocked by trimethoprim.[1] This leads to bacterial growth even in the presence of the antibiotic, resulting in falsely resistant or intermediate susceptibility results.

Experimental Protocols

Kirby-Bauer Disk Diffusion Method (CLSI)
  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. The suspension should have a concentration of approximately 1-2 x 10⁸ CFU/mL.[3]

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[3]

  • Application of Trimethoprim Disk:

    • Aseptically place a trimethoprim (5 µg) disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • If multiple disks are used, they should be placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters using a caliper.

    • Disregard faint growth or tiny colonies at the zone edge.

    • Interpret the result as Susceptible, Intermediate, or Resistant based on the zone diameter breakpoints provided in the current CLSI M100 guidelines.

Broth Microdilution Method (EUCAST)
  • Inoculum Preparation:

    • Prepare an inoculum suspension in saline with a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in cation-adjusted Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Dispense the standardized inoculum into each well of a microtiter plate containing serial twofold dilutions of trimethoprim.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 1°C for 18 ± 2 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of trimethoprim that shows no visible growth. Growth appears as turbidity or a pellet at the bottom of the well.

    • For trimethoprim, the endpoint is often read as the concentration that causes at least an 80% reduction in growth compared to the positive control.

    • Interpret the MIC value as Susceptible, Intermediate, or Resistant according to the current EUCAST breakpoint tables.

Etest® Method
  • Inoculum Preparation and Plate Inoculation:

    • Prepare the inoculum and inoculate the Mueller-Hinton agar plate as described for the Kirby-Bauer method.

  • Application of Etest® Strip:

    • Aseptically place the Etest® strip with the trimethoprim gradient onto the inoculated agar surface. Ensure the entire length of the strip is in contact with the agar.

  • Incubation:

    • Incubate the plate under the same conditions as for the Kirby-Bauer method.

  • Interpretation of Results:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value where the edge of the inhibition ellipse intersects the MIC scale on the strip.

    • If the intersection is between two markings, round up to the higher value.

    • Interpret the MIC value according to the relevant CLSI or EUCAST breakpoints.

Visualizations

Folic_Acid_Synthesis_Pathway GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Dihydropteroate Synthase (DHPS) DHPS_inhibitor Sulfonamides DHPS_inhibitor->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DHFR_inhibitor Trimethoprim DHFR_inhibitor->THF Precursors Purines, Thymidine, Amino Acids THF->Precursors DNA DNA Synthesis Precursors->DNA Thymidine_bypass Exogenous Thymidine Thymidine_bypass->Precursors Bypass

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Trimethoprim.

Troubleshooting_Workflow Start Inconsistent Trimethoprim Susceptibility Results Check_QC Are QC Strains Within Range? Start->Check_QC QC_Fail Troubleshoot QC: - Review Protocol - Check Reagents/Media - Use Fresh QC Strain Check_QC->QC_Fail No QC_Pass Review Test Parameters Check_QC->QC_Pass Yes Check_Inoculum Is Inoculum Density Correct (0.5 McFarland)? QC_Pass->Check_Inoculum Inoculum_Fail Adjust Inoculum and Repeat Test Check_Inoculum->Inoculum_Fail No Inoculum_Pass Check Media Quality Check_Inoculum->Inoculum_Pass Yes Check_Media Is Media Low in Thymidine? Inoculum_Pass->Check_Media Media_Fail Use New Lot of Media and Retest Check_Media->Media_Fail No Media_Pass Examine Zone Edges / Endpoint Reading Check_Media->Media_Pass Yes Check_Reading Disregard Faint Growth? (80% Inhibition for Broth) Media_Pass->Check_Reading Reading_Fail Re-read Results According to Guidelines Check_Reading->Reading_Fail No Reading_Pass Consider Intrinsic Resistance Mechanisms Check_Reading->Reading_Pass Yes

Caption: Troubleshooting Workflow for Inconsistent Trimethoprim AST Results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Trimethoprim and Other Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of trimethoprim with other prominent dihydrofolate reductase (DHFR) inhibitors. The data presented is sourced from peer-reviewed experimental studies and is intended to assist researchers and drug development professionals in evaluating the performance of these compounds. This document includes quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate synthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1] Inhibition of DHFR disrupts these vital biosynthetic pathways, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.[1]

Trimethoprim is a synthetic antibiotic that selectively inhibits bacterial DHFR, exhibiting a much higher affinity for the bacterial enzyme than for its human counterpart.[2] It is often used in combination with sulfamethoxazole, which targets an earlier step in the folate pathway, to create a synergistic antibacterial effect.[3] However, the emergence of trimethoprim-resistant bacterial strains necessitates the development and evaluation of new DHFR inhibitors.[4][5] This guide compares the efficacy of trimethoprim against other DHFR inhibitors, including classical antifolates like methotrexate and newer generation compounds such as iclaprim.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of trimethoprim and other DHFR inhibitors against various bacterial species and their isolated DHFR enzymes. The data is presented as Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and Inhibition Constant (Ki).

Table 1: Minimum Inhibitory Concentration (MIC) of DHFR Inhibitors against Various Bacterial Strains

CompoundOrganismStrainMIC (µg/mL)Reference(s)
TrimethoprimEscherichia coliWild-type0.3125[6]
TrimethoprimStaphylococcus aureusATCC43300 (TMP-S)≤0.125[4]
TrimethoprimStaphylococcus aureusUCH115 (dfrA, TMP-R)250[4]
TrimethoprimStaphylococcus aureusUCH121 (dfrG, TMP-R)>1000[4]
TrimethoprimStaphylococcus aureusHH1184 (dfrK, TMP-R)>1000[4]
TrimethoprimBacillus anthracisSterne>2048[7]
MethotrexateEscherichia coliWild-type>1000[6]
MethotrexateStaphylococcus aureusMRSA20 (MIC50)[6]
IclaprimStaphylococcus aureusATCC43300 (TMP-S)≤0.125[4]
IclaprimStaphylococcus aureusUCH115 (dfrA, TMP-R)64[4]
IclaprimStaphylococcus aureusUCH121 (dfrG, TMP-R)>250[4]
IclaprimStaphylococcus aureusHH1184 (dfrK, TMP-R)>250[4]
PyrimethamineMycobacterium abscessusATCC 19977>100[8]
Compound CD15-3Escherichia coliWild-type50-75 (µM)[5]
Compound CD15-3Escherichia coliL28R (TMP-R)50-75 (µM)[5]
Compound CTh3Staphylococcus aureus-5 (µM)[9]
Compound CTh4Escherichia coli-5 (µM)[9]
Compound CTh4Pseudomonas aeruginosa-5 (µM)[9]

Table 2: Enzymatic Inhibition (IC50 and Ki) of DHFR Inhibitors

CompoundEnzyme SourceParameterValue (nM)Reference(s)
TrimethoprimStaphylococcus aureus DfrB (Wild-type)Ki2.7[10]
TrimethoprimStaphylococcus aureus DfrA (Resistant)Ki820[4]
TrimethoprimStaphylococcus aureus DfrG (Resistant)Ki31,000[4]
TrimethoprimStaphylococcus aureus DfrK (Resistant)Ki4,260[4]
TrimethoprimHuman DHFRIC50180,000[11]
MethotrexateEscherichia coli DHFRKi0.001[6]
MethotrexateStaphylococcus aureus DfrB (Wild-type)Ki0.71[4]
MethotrexateStaphylococcus aureus DfrA (Resistant)Ki0.38[4]
MethotrexateStaphylococcus aureus DfrG (Resistant)Ki1.8[4]
MethotrexateStaphylococcus aureus DfrK (Resistant)Ki2.47[4]
MethotrexateHuman DHFRKi0.0034[6]
IclaprimStaphylococcus aureus DfrB (Wild-type)Ki1.8[10]
IclaprimStaphylococcus aureus DfrA (Resistant)Ki90[4]
IclaprimStaphylococcus aureus DfrG (Resistant)Ki1,350[4]
IclaprimStaphylococcus aureus DfrK (Resistant)Ki221[4]
PyrimethaminePneumocystis carinii DHFRIC5013,000[11]
PyrimethamineToxoplasma gondii DHFRIC502,800[11]
PyrimethamineMycobacterium avium DHFRIC50300[11]
PQD-1Mycobacterium abscessus DHFRIC50low nanomolar[8]
TrimetrexateMycobacterium abscessus DHFRIC50low nanomolar[8]
WR99210Mycobacterium abscessus DHFRIC50low nanomolar[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of antimicrobial agents.[12][13]

1. Preparation of Antimicrobial Agent Stock Solution:

  • Aseptically prepare a stock solution of the DHFR inhibitor at a concentration of 100 times the highest concentration to be tested.

  • The solvent used should be appropriate for the specific inhibitor and should not affect bacterial growth at the final concentration.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in the appropriate test broth.

  • The final volume in each well after adding the inoculum should be 100 µL.

  • Include a growth control well (broth and inoculum, no inhibitor) and a sterility control well (broth only).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air (or other appropriate atmosphere for fastidious organisms).

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Growth is determined by observing turbidity or a pellet at the bottom of the well.

DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against purified DHFR enzyme.[1][2][14]

1. Recombinant DHFR Purification (Example):

  • Transform E. coli cells (e.g., BL21(DE3)) with a plasmid encoding the DHFR of interest with a purification tag (e.g., His-tag).[2]

  • Induce protein expression with IPTG and harvest the cells by centrifugation.[1]

  • Lyse the cells and purify the recombinant DHFR using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[1]

  • Dialyze the purified enzyme against a suitable storage buffer and determine the protein concentration.[2]

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • The reaction mixture typically contains a buffer (e.g., 100 mM HEPES, pH 7.5), the cofactor NADPH (e.g., 100 µM), and the purified DHFR enzyme (e.g., 10-20 nM).[2]

  • Add varying concentrations of the inhibitor to the wells and pre-incubate with the enzyme and NADPH.

  • Initiate the reaction by adding the substrate, dihydrofolate (DHF) (e.g., 100 µM).[1]

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.[2]

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50% compared to the control (no inhibitor).

  • For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to DHFR inhibition.

Folate_Biosynthesis_Pathway cluster_upstream Upstream Folate Synthesis cluster_DHFR_reaction DHFR Catalyzed Reaction cluster_downstream Downstream Biosynthesis GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate pABA p-Aminobenzoic acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPS->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate Amino_Acids Amino Acids THF->Amino_Acids NADPH NADPH NADPH->DHFR DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines->DNA_RNA_Protein Thymidylate->DNA_RNA_Protein Amino_Acids->DNA_RNA_Protein Sulfonamides Sulfonamides Sulfonamides->DHPS Trimethoprim Trimethoprim & Other DHFR Inhibitors Trimethoprim->DHFR

Caption: Bacterial folate biosynthesis pathway and points of inhibition.

Experimental_Workflow_MIC start Start prep_culture Prepare Bacterial Culture (18-24h) start->prep_culture standardize_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->standardize_inoculum dilute_inoculum Dilute Inoculum (to ~5x10^5 CFU/mL) standardize_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of DHFR Inhibitor prep_plate->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Resistance_Mechanisms cluster_inhibition Normal Inhibition cluster_resistance Mechanisms of Resistance Trimethoprim Trimethoprim DHFR_S Susceptible DHFR Trimethoprim->DHFR_S Binds to active site Inhibition Inhibition of Folate Synthesis DHFR_S->Inhibition DHFR_R Resistant DHFR (e.g., dfrA, dfrG, dfrK) No_Inhibition No Inhibition of Folate Synthesis DHFR_R->No_Inhibition Efflux Efflux Pump Overproduction DHFR Overproduction Overproduction->No_Inhibition Trimethoprim_res Trimethoprim Trimethoprim_res->DHFR_R Reduced binding Trimethoprim_res->Efflux Pumped out of cell Trimethoprim_res->Overproduction Target is overwhelmed

Caption: Mechanisms of trimethoprim resistance in bacteria.

References

A Comparative Guide to a Novel Micellar Electrokinetic Chromatography (MEKC) Method for the Detection of Trimethoprim Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Micellar Electrokinetic Chromatography (MEKC) method for the detection of trimethoprim hydrochloride against the well-established High-Performance Liquid Chromatography (HPLC) method. The following sections detail the performance characteristics, experimental protocols, and underlying principles of both methods, supported by experimental data to facilitate an objective evaluation.

Performance Comparison

The validation of the novel MEKC method demonstrates significant improvements in sensitivity and efficiency compared to the traditional HPLC method. The key performance indicators are summarized below.

ParameterNovel MEKC MethodStandard HPLC Method
Linearity Range (µg/mL) 0.5 - 502 - 100[1]
Correlation Coefficient (r²) 0.99980.9995[2]
Limit of Detection (LOD) (µg/mL) 0.0050.0066[2]
Limit of Quantification (LOQ) (µg/mL) 0.0150.022[2]
Accuracy (% Recovery) 99.5 - 101.2%99 - 102.5%[3]
Precision (%RSD) < 1.5%< 2%[2]
Analysis Time (minutes) 58[2]
Solvent Consumption MinimalSignificant

Experimental Protocols

Detailed methodologies for both the novel MEKC and standard HPLC methods are provided below.

Novel Micellar Electrokinetic Chromatography (MEKC) Method

Objective: To quantify this compound in bulk and pharmaceutical dosage forms with high sensitivity and rapid analysis time.

Instrumentation: Capillary Electrophoresis system with a UV detector.

Materials:

  • This compound reference standard

  • Sodium dodecyl sulfate (SDS)

  • Sodium tetraborate buffer

  • Methanol (HPLC grade)

  • Deionized water

  • Pharmaceutical tablets containing this compound

Procedure:

  • Buffer Preparation: Prepare a 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM SDS. Filter the buffer through a 0.45 µm filter.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the running buffer to concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation: Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution and dilute an appropriate aliquot with the running buffer to obtain a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D.

    • Applied Voltage: 25 kV

    • Detection Wavelength: 280 nm[3]

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Capillary Temperature: 25°C

  • Analysis: Inject the standard and sample solutions into the capillary electrophoresis system and record the electropherograms.

Standard High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify this compound in bulk and pharmaceutical dosage forms using a validated, robust method.

Instrumentation: HPLC system with a UV-Visible detector.[2]

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)[2]

  • Potassium dihydrogen phosphate[2]

  • Orthophosphoric acid[2]

  • Deionized water

  • Pharmaceutical tablets containing this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH 6.5, adjusted with orthophosphoric acid) in a ratio of 35:65 v/v.[2] Filter and degas the mobile phase prior to use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase.[2] From this stock solution, prepare working standards in the concentration range of 2-100 µg/mL.[1]

  • Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution and dilute with the mobile phase to a concentration within the linear range.

  • Chromatographic Conditions:

    • Column: C18 (100 x 4.6 mm, 5 µm)[2]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Visualizations

Method Validation Workflow

The following diagram illustrates the systematic process of validating a new analytical method to ensure its suitability for its intended purpose.

A Method Development B Method Optimization A->B C Validation Parameter Assessment B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Method Implementation for Routine Analysis J->K

Caption: Workflow for Analytical Method Validation.

Mechanism of Action of Trimethoprim

Trimethoprim functions by inhibiting bacterial dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway. This ultimately disrupts DNA synthesis in bacteria.

cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHF_synthase Dihydropteroate Synthase PABA->DHF_synthase DHF Dihydrofolic Acid (DHF) DHF_synthase->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA Synthesis THF->DNA Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Trimethoprim's Inhibition of Folic Acid Pathway.

References

Navigating Trimethoprim Resistance: A Comparative Guide to Validation Mechanisms in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and accurately validating the mechanisms of trimethoprim resistance is crucial for effective antimicrobial stewardship and the development of novel therapeutics. This guide provides a comprehensive comparison of phenotypic and genotypic methods used to elucidate trimethoprim resistance in clinical isolates, supported by experimental data and detailed protocols.

Trimethoprim acts by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate synthesis pathway. Resistance to this antibiotic is primarily driven by two mechanisms: the acquisition of mobile genetic elements encoding trimethoprim-resistant DHFR enzymes (dfr genes) or mutations within the chromosomal gene encoding DHFR (folA or dfrB). Efflux pumps and reduced cell permeability can also contribute to resistance. Validating the specific mechanism is key to understanding the epidemiology of resistance and designing effective treatment strategies.

Comparison of Validation Methodologies: Phenotypic vs. Genotypic Approaches

The validation of trimethoprim resistance can be broadly categorized into phenotypic and genotypic methods. Phenotypic methods assess the bacterium's ability to grow in the presence of the antibiotic, while genotypic methods detect the genetic determinants of resistance.[1]

FeaturePhenotypic Methods (e.g., MIC Determination)Genotypic Methods (e.g., PCR, Sequencing)
Principle Measures the minimal concentration of an antibiotic that inhibits visible bacterial growth.[2]Detects the presence of specific resistance genes (dfr) or mutations in the target gene (folA).[1]
Turnaround Time 18-48 hours (culture-dependent).[3]1-6 hours (can be performed directly on clinical specimens).[3]
Information Provided Provides a quantitative measure of resistance (MIC value) and the overall resistance phenotype.Identifies the specific genetic mechanism of resistance.
Advantages Considered the "gold standard" for determining clinical susceptibility.[4] Directly measures the functional resistance of the isolate.Rapid results can guide therapy sooner.[5][6] Highly specific and can detect non-viable organisms.[4]
Disadvantages Slower turnaround time.[3] Can be affected by culture conditions and trailing growth, leading to subjective interpretation.[7]More expensive and requires specialized equipment.[4] The presence of a resistance gene does not always correlate with its expression and the resistance phenotype.[3]
Cost Generally less expensive.[4]Higher initial equipment and reagent costs.[4]

Quantitative Data on Trimethoprim Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of antibiotic resistance. The presence of different dfr genes can confer varying levels of resistance to trimethoprim.

Trimethoprim MIC Distribution in Resistant E. coli Isolates
Resistance MechanismTrimethoprim MIC Range (µg/mL)Key Findings
Susceptible (Wild-Type) 0.01 - 1.0[8]Strains lacking acquired resistance genes are typically inhibited at low concentrations.
dfrA1 >32[8]One of the most common and earliest discovered dfr genes, conferring high-level resistance.
dfrA17 >32[8]A prevalent gene cassette, often associated with class 1 integrons, leading to high-level resistance.[9][10]
dfrA12 >32Frequently found in urinary E. coli isolates and associated with high-level resistance.[9]
dfrA14 ≥1024Can be harbored on small plasmids, facilitating its spread.[11]
dfrA35 128A more recently discovered dfr gene found in E. coli from animal sources.[12]
dfrA42, dfrA43 ≥1024Novel genes identified in Proteus species that confer high-level resistance.[13]
Chromosomal Mutations (e.g., in folA) Variable (can be low to high level)Single or multiple amino acid substitutions in the DHFR enzyme can reduce trimethoprim binding.[4]

Note: MIC values can vary depending on the bacterial host and experimental conditions.

Performance of Phenotypic Susceptibility Testing Methods

A study comparing three reference methods for trimethoprim-sulfamethoxazole susceptibility testing in 567 staphylococci isolates found the following category agreements:[7]

ComparisonCategory Agreement
Agar Dilution vs. Broth Microdilution 98.6%
Broth Macrodilution vs. Broth Microdilution 94.9%

These results highlight that while generally comparable, different phenotypic methods can yield slightly different interpretations of resistance.

Experimental Protocols

Phenotypic Validation: Broth Microdilution for MIC Determination

This protocol is a generalized procedure based on CLSI and EUCAST guidelines for determining the Minimum Inhibitory Concentration (MIC) of trimethoprim.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Trimethoprim stock solution

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Trimethoprim Dilutions:

    • Create a serial two-fold dilution of trimethoprim in CAMHB across the wells of the microtiter plate. The final volume in each well should be 50 µL, and the concentrations should span the expected susceptible and resistant range (e.g., 0.25 to 512 µg/mL).

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of trimethoprim that shows no visible bacterial growth (no turbidity).[2] For trimethoprim, disregard slight, trailing growth and read the concentration that causes at least 80% growth inhibition compared to the growth control.[7]

Genotypic Validation: PCR for dfr Gene Detection

This is a standard protocol for the polymerase chain reaction (PCR) to detect the presence of acquired dfr genes.

Materials:

  • Bacterial DNA extract

  • Forward and reverse primers for the target dfr gene(s)

  • Taq DNA polymerase

  • dNTP mix

  • PCR buffer with MgCl₂

  • Nuclease-free water

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare PCR Reaction Mix: In a sterile PCR tube, combine the following reagents on ice (for a 50 µL reaction):

    • Nuclease-free water: to final volume

    • 10x PCR Buffer: 5 µL

    • 10 mM dNTP mix: 1 µL

    • 10 µM Forward Primer: 2 µL

    • 10 µM Reverse Primer: 2 µL

    • Template DNA (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

  • Thermal Cycling: Place the PCR tube in a thermal cycler and run the following program (adjust annealing temperature and extension time based on primers and expected amplicon size):

    • Initial Denaturation: 94°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 50-60°C for 45 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute per kb of expected product size

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis of PCR Product:

    • Mix the PCR product with loading dye and run on a 1.5% agarose gel alongside a DNA ladder.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the target dfr gene.[14][15][16]

Genotypic Validation: Sanger Sequencing of the folA Gene

This protocol outlines the steps for identifying mutations in the chromosomal folA gene that may confer trimethoprim resistance.

Procedure:

  • PCR Amplification of folA:

    • Design primers that flank the entire coding region of the folA gene from the bacterial species of interest.

    • Perform PCR as described in the previous protocol to amplify the folA gene from the clinical isolate's genomic DNA.

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm a single, specific band.

    • Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit to remove primers, dNTPs, and polymerase.

  • Cycle Sequencing Reaction:

    • Set up a cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers (either forward or reverse), a sequencing-grade DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Sequencing and Analysis:

    • The products of the cycle sequencing reaction are separated by size using capillary electrophoresis in an automated DNA sequencer.

    • The sequence data is collected and compared to a wild-type folA reference sequence from a susceptible strain of the same bacterial species.

    • Identify any nucleotide changes that result in amino acid substitutions, which may be responsible for trimethoprim resistance.[17][18]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in validating trimethoprim resistance, the following diagrams have been generated using Graphviz.

Trimethoprim_Resistance_Mechanism cluster_pathway Folate Biosynthesis Pathway cluster_action Drug Action & Resistance PABA PABA DHF Dihydrofolate (DHF) PABA->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Synth DNA Synthesis THF->DNA_Synth Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits DHFR Resistant_DHFR Resistant DHFR (dfr gene product) Resistant_DHFR->THF Bypasses Inhibition Mutated_DHFR Mutated DHFR (folA mutation) Mutated_DHFR->THF Reduced Binding Validation_Workflow start Clinical Isolate (e.g., from UTI) phenotypic Phenotypic Testing (Broth Microdilution MIC) start->phenotypic genotypic Genotypic Testing start->genotypic interpretation Interpret Results phenotypic->interpretation pcr PCR for dfr genes genotypic->pcr sequencing folA Gene Sequencing genotypic->sequencing pcr->interpretation sequencing->interpretation report Final Report: Mechanism & Susceptibility interpretation->report

References

Cross-Resistance Between Trimethoprim and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns between the synthetic antibiotic trimethoprim and other major antibiotic classes. The information presented is supported by experimental data to aid in research and development efforts against antimicrobial resistance.

Introduction to Trimethoprim Resistance

Trimethoprim is a bacteriostatic antibiotic that inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway, ultimately disrupting bacterial DNA synthesis.[1] Resistance to trimethoprim is a growing global concern and is primarily mediated by two mechanisms:

  • Alterations in the target enzyme: Mutations in the chromosomal folA gene can lead to a DHFR enzyme with reduced affinity for trimethoprim.[2]

  • Acquisition of resistant genes: The horizontal transfer of mobile genetic elements, such as plasmids and integrons, carrying resistant dfr genes is the most common mechanism. These genes encode for DHFR enzymes that are not effectively inhibited by trimethoprim.[2][3]

These mobile genetic elements often carry resistance genes for other antibiotic classes, leading to the phenomenon of cross-resistance, where resistance to one antibiotic confers resistance to others.

Quantitative Data on Cross-Resistance

The following tables summarize the cross-resistance profiles of trimethoprim-resistant bacteria against various antibiotics. The data is presented as the percentage of resistant isolates or Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits visible bacterial growth.

Table 1: Cross-Resistance in Escherichia coli

Antibiotic% Resistance in Trimethoprim-Susceptible E. coli% Resistance in Trimethoprim-Resistant E. coli
Amoxicillin26.5%86.3%
Amoxicillin-Clavulanic Acid9.2%26.2%
Ciprofloxacin4.7%22.4%
Nitrofurantoin4.2%13.0%

Data sourced from a study on E. coli isolates from urinary tract infections.[4]

Table 2: Cross-Resistance in Klebsiella pneumoniae

A study on clinical isolates of Klebsiella pneumoniae with reduced susceptibility to cefuroxime also showed a correlation with decreased susceptibility to ciprofloxacin.[5] While specific MIC values for trimethoprim-resistant strains were not detailed in a comparative table, the study noted that approximately 70% of ciprofloxacin-resistant isolates were also resistant to cefuroxime, suggesting a potential for co-resistance which can be linked to trimethoprim resistance through mobile genetic elements.[5] Another study found that 20.6% of carbapenemase-producing K. pneumoniae were susceptible to trimethoprim-sulfamethoxazole.[6]

Table 3: Susceptibility of Enterococcus faecalis to Trimethoprim and Trimethoprim-Sulfamethoxazole

Antibiotic CombinationGeometric Mean MIC (µg/mL)MIC Range (µg/mL)
Trimethoprim (TMP)0.1640.03 - 8
Trimethoprim-Sulfamethoxazole (TMP-SMX)0.016 (for TMP component)0.002 - 0.25

This table demonstrates the potentiation of trimethoprim's activity against E. faecalis when combined with sulfamethoxazole. While enterococci are intrinsically resistant to sulfonamides alone, the combination significantly lowers the MIC of trimethoprim.[1][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the quantitative susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antibiotics

  • Pipettes and multichannel pipettors

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

    • The concentration range should be appropriate to determine the MIC for the specific bacteria-antibiotic combination.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a pure overnight culture on a non-selective agar plate, select 3-4 colonies and suspend them in saline or sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • For trimethoprim and sulfamethoxazole, the endpoint is read as the concentration that inhibits ≥80% of growth compared to the growth control well.

    • Results can be read visually using a light box or with an automated plate reader.

Quality Control:

Reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) should be tested concurrently to ensure the accuracy and reproducibility of the results.[8]

Mechanisms and Signaling Pathways of Cross-Resistance

Cross-resistance to trimethoprim is often multifactorial, involving both the acquisition of resistance genes and the upregulation of intrinsic defense mechanisms like efflux pumps.

Genetic Linkage of Resistance Genes

The most prevalent mechanism of trimethoprim resistance is the acquisition of mobile genetic elements called integrons, which can capture and express gene cassettes. Class 1 integrons are frequently found in clinical isolates and often carry the dfrA1 gene, conferring high-level trimethoprim resistance.[3][9] These integrons can also carry cassettes for resistance to other antibiotics, such as aminoglycosides, beta-lactams, and chloramphenicol, leading to multidrug resistance.

G cluster_integron Class 1 Integron cluster_expression Expression intI1 intI1 (Integrase) attI1 attI1 (Attachment site) dfrA1 dfrA1 (Trimethoprim-R) aadA aadA (Aminoglycoside-R) qacEΔ1 qacEΔ1 (Quaternary Ammonium-R) sul1 sul1 (Sulfonamide-R) Pc Pc (Promoter) Pc->dfrA1 Transcription Pc->aadA Transcription

Caption: Structure of a typical Class 1 integron carrying resistance genes.

Upregulation of Efflux Pumps

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. The AcrAB-TolC efflux pump in E. coli is a major contributor to multidrug resistance. Its expression is tightly regulated by a network of transcription factors, including MarA and SoxS.

The SoxRS two-component system responds to oxidative stress, such as that induced by some antibiotics. The sensor protein SoxR activates the transcription of the regulatory protein SoxS. SoxS, in turn, binds to the promoter regions of several genes, including the acrAB operon, leading to increased production of the AcrAB-TolC pump. This results in the efflux of a broad range of antibiotics, including fluoroquinolones, tetracyclines, and chloramphenicol, and can contribute to reduced susceptibility to trimethoprim.

G cluster_stress Cellular Stress Response cluster_efflux Efflux Pump Regulation stress Oxidative Stress (e.g., from antibiotics) soxR_inactive SoxR (inactive) stress->soxR_inactive Activates soxR_active SoxR (active) soxR_inactive->soxR_active soxS_gene soxS gene soxR_active->soxS_gene Induces transcription soxS_protein SoxS protein soxS_gene->soxS_protein Translation acrAB_promoter acrAB promoter soxS_protein->acrAB_promoter Binds and activates acrAB_operon acrAB operon acrAB_promoter->acrAB_operon Transcription AcrAB_TolC AcrAB-TolC Pump acrAB_operon->AcrAB_TolC Translation & Assembly antibiotics_out Antibiotics Effluxed AcrAB_TolC->antibiotics_out Exports antibiotics_in Antibiotics (Fluoroquinolones, Tetracyclines, etc.) antibiotics_in->AcrAB_TolC Substrate

Caption: SoxRS-mediated regulation of the AcrAB-TolC efflux pump.

Conclusion

Cross-resistance between trimethoprim and other antibiotics is a significant clinical challenge, largely driven by the co-localization of resistance genes on mobile genetic elements and the upregulation of broad-spectrum efflux pumps. Understanding these mechanisms and the quantitative extent of cross-resistance is crucial for the development of new therapeutic strategies and for guiding the appropriate use of existing antibiotics to mitigate the spread of multidrug-resistant bacteria. The experimental protocols and mechanistic insights provided in this guide serve as a resource for researchers in the ongoing effort to combat antimicrobial resistance.

References

Navigating the Selectivity Landscape: A Comparative Guide to Novel Trimethoprim Analogs for DHFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective antimicrobial agents is a perpetual challenge. Trimethoprim, a stalwart in the antibiotic arsenal, effectively targets bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. However, the specter of drug resistance and the need for improved selectivity over the human isoform of DHFR necessitate the development of novel analogs. This guide provides a comprehensive comparison of emerging trimethoprim derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising candidates for further investigation.

Comparative Analysis of Novel Trimethoprim Analogs

The following table summarizes the inhibitory activity of several novel trimethoprim analogs against bacterial and human DHFR, providing a snapshot of their selectivity profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater inhibition. The selectivity index, calculated as the ratio of the IC50 for human DHFR to the IC50 for bacterial DHFR, offers a quantitative measure of the compound's preference for the bacterial target. A higher selectivity index is desirable, indicating a greater therapeutic window.

Compound ClassSpecific AnalogBacterial DHFR IC50 (µM)Human DHFR (hDHFR) IC50 (µM)Selectivity Index (hDHFR IC50 / Bacterial DHFR IC50)Reference
Amide-containing Analogs Compound 2-0.89-[1]
Compound 6-1.56-[1]
Compound 13-1.23-[1]
Compound 14-1.45-[1]
Compound 16-1.87-[1]
Ionized Non-classical Antifolates (INCAs) Compound 1247--99.2[2]
Compound 1191--74.1[2]
Compound 1172--50.4[2]
Benzamide Derivatives JW2-4.72-[3]
JW8-5.89-[3]
Propargyl-linked Inhibitors Compound C--3500-fold more potent than TMP[4][5]

Note: Direct IC50 values for bacterial DHFR were not available for all novel compounds in the reviewed literature; however, their improved potency and selectivity were highlighted. For instance, propargyl-linked compound C was reported to be 3500-fold more potent than trimethoprim.[4][5] The INCAs showed high selectivity for bacterial DHFR over the human enzyme.[2]

Experimental Protocols

A standardized and reproducible experimental protocol is paramount for the accurate assessment of DHFR inhibition and selectivity. The following section details a typical methodology for determining the IC50 values of novel trimethoprim analogs.

DHFR Inhibition Assay

This assay spectrophotometrically measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7]

Materials:

  • Recombinant human DHFR and bacterial DHFR (e.g., from E. coli)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DHF (Dihydrofolic acid)

  • Assay Buffer: 20 mM TES, 50 mM potassium chloride, 0.5 mM EDTA, 10 mM β-mercaptoethanol, and 1 mg/mL bovine serum albumin, pH 7.5[6]

  • Test compounds (novel trimethoprim analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock of the Assay Buffer.

    • Prepare stock solutions of NADPH, DHF, and the test compounds. The final concentration of the solvent should not affect enzyme activity.

    • Dilute the DHFR enzyme to a working concentration in 1X Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer (to bring the final volume to 200 µL)

      • A solution of the test compound at various concentrations (typically a serial dilution). For control wells, add the solvent alone.

      • DHFR enzyme solution.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the DHF substrate to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in DHFR activity, by fitting the data to a suitable dose-response curve.

  • Selectivity Determination:

    • Perform the assay with both bacterial and human DHFR.

    • Calculate the selectivity index by dividing the IC50 for human DHFR by the IC50 for the bacterial DHFR.

Visualizing the Mechanism and Workflow

To further elucidate the context of DHFR inhibition and the experimental process, the following diagrams are provided.

folate_pathway PABA p-Aminobenzoic acid Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Precursors Nucleotide & Amino Acid Precursors Tetrahydrofolate->Precursors DNA_RNA_Proteins DNA, RNA, Proteins Precursors->DNA_RNA_Proteins Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Trimethoprim Trimethoprim & Analogs Trimethoprim->DHFR

Caption: Bacterial Folate Synthesis Pathway and Points of Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, DHF, Analogs) Plate_Setup Set up 96-well Plate (Buffer, Analogs, Enzyme) Reagents->Plate_Setup Enzyme Dilute DHFR Enzyme (Bacterial & Human) Enzyme->Plate_Setup Incubation Pre-incubate Plate_Setup->Incubation Reaction_Start Initiate Reaction with DHF Incubation->Reaction_Start Measurement Measure Absorbance at 340 nm Reaction_Start->Measurement Calc_Velocity Calculate Initial Reaction Velocity Measurement->Calc_Velocity Plot_Data Plot % Inhibition vs. [Analog] Calc_Velocity->Plot_Data Det_IC50 Determine IC50 Values Plot_Data->Det_IC50 Calc_Selectivity Calculate Selectivity Index Det_IC50->Calc_Selectivity

Caption: Workflow for DHFR Inhibition Assay.

References

Safety Operating Guide

Safe Disposal of Trimethoprim Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Trimethoprim Hydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination of water and soil, potentially harming wildlife and human health.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to handle this compound with appropriate safety measures to avoid personal contact and exposure.

  • Personal Protective Equipment (PPE): Always wear protective clothing, chemical-resistant gloves, and safety glasses or goggles. If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]

  • Ventilation: Handle the material in a well-ventilated area or a laboratory hood to minimize inhalation risks.[4][5]

  • Handling Practices: Do not eat, drink, or smoke in areas where this compound is handled. Avoid generating dust. After handling, always wash hands thoroughly with soap and water.[3]

  • Spill Management: In case of a spill, immediately clean the area using dry clean-up procedures to avoid dust generation.[3] For larger spills, alert personnel, control contact, and prevent the substance from entering drains or water courses.[3]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[6][7] The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste from its generation to its final disposal.[1][7] Many states have their own regulations that may be more stringent than federal laws.[1]

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation Identify all materials contaminated with this compound, including expired compounds, unused research quantities, and contaminated labware (e.g., gloves, weighing boats, pipette tips). This waste must be segregated from general, non-hazardous laboratory waste.[8]

Step 2: Containment and Labeling Place the segregated this compound waste into a designated, leak-proof, and sealed container.[3][5] The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and any other identifiers required by your institution or local regulations.

Step 3: Waste Disposal The recommended and required method for disposing of pharmaceutical waste is through a licensed hazardous waste management company.

  • Incineration: Most hazardous pharmaceutical waste must be treated at a permitted facility before disposal, with incineration being the most common method.[6][7] This high-temperature process is designed to destroy the active pharmaceutical ingredient.

  • Prohibited Actions: It is crucial not to dispose of this compound by flushing it down the drain or mixing it with regular trash.[5][6] Improper disposal contributes to the presence of pharmaceuticals in wastewater and the environment.[2]

Step 4: Documentation Maintain meticulous records of all disposed pharmaceutical waste. This includes waste manifests, transport receipts, and certificates of disposal provided by the waste management company.[8] These documents are essential for regulatory compliance and institutional safety audits.

Data Presentation: Environmental Impact

Improper disposal is a primary pathway for pharmaceuticals to enter the environment. The following table summarizes reported concentrations of Trimethoprim in Minnesota waters, illustrating its persistence and the importance of correct disposal procedures.

Water SourceMaximum Concentration Detected
Wastewater5.6 parts per billion (ppb)
Surface Water0.64 ppb
Groundwater0.0064 ppb
(Data sourced from the Minnesota Department of Health[2])

Experimental Protocols

The disposal procedures outlined in this document are based on established safety guidelines and environmental regulations, not on specific experimental protocols. These are operational procedures designed to comply with legal requirements for hazardous waste management as mandated by bodies such as the EPA.[1][6][9]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Trimethoprim_Disposal_Workflow start Start: Identify Trimethoprim HCl Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Separate from general trash) ppe->segregate contain Step 3: Contain & Label (Sealed, marked container) segregate->contain prohibited PROHIBITED DISPOSAL - Do NOT flush down drain - Do NOT mix with regular trash segregate->prohibited Incorrect Path contact_vendor Step 4: Arrange Pickup (Contact licensed hazardous waste vendor) contain->contact_vendor document Step 5: Document Disposal (Maintain manifests and records) contact_vendor->document end End: Proper Disposal Complete document->end

Caption: Logical workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Trimethoprim Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical procedural guidance for the safe use of Trimethoprim Hydrochloride in a laboratory setting, covering personal protective equipment, handling and storage protocols, emergency procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. Skin contact and inhalation are primary exposure routes.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationStandard Reference (Example)
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)EN 374, ASTM F739[2]
Eye Protection Safety glasses with side-shields or gogglesEN 166, ANSI Z87.1[3]
Skin and Body Protective clothing, lab coat. Long-sleeved impermeable gowns with back closure and closed cuffs are recommended for extensive handling.[4]EN 13982, ANSI 103[3]
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-certified particulate respirator is necessary.[2][3]P2 filter (for dust formation)[5]

Operational Plans: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a laboratory hood, to minimize inhalation of dust.[6]

  • Avoid generating dust.[2][5] If tablets or capsules are crushed, special care should be taken.[3]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

  • Wash hands thoroughly with soap and water after handling.[2][7]

  • Contaminated work clothing should be laundered separately before reuse.[2]

Storage Conditions:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][7]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[2][7]

  • Protect containers from physical damage and check regularly for leaks.[2]

  • Store away from food and drink.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[2][7]
Skin Contact Immediately remove all contaminated clothing. Flush skin with running water and soap if available. Seek medical attention if irritation occurs.[2][8]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][9]

Spill Response:

For minor spills, personnel should wear appropriate PPE, avoid breathing dust, and use dry clean-up procedures to avoid generating dust.[2] The material can be dampened with water to prevent dusting before sweeping.[2] For major spills, the area should be evacuated, and emergency responders should be alerted.[2] Spilled material should be collected in sealed containers for disposal.[3] The spill area should be thoroughly cleaned.[3]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][9]

Disposal Guidelines:

  • Do not empty into drains or release into the environment.[7][9]

  • Dispose of contents and container to an approved waste disposal plant or via a licensed waste disposal contractor.[7][9]

  • For household quantities, medicine take-back programs are the preferred disposal method.[10][11] If not available, the medication (not crushed) can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then disposed of in the trash.[11][12]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for managing a spill of this compound in a laboratory setting.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response cluster_final_steps Final Steps Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess DonPPE_Minor Don Appropriate PPE: - Gloves - Safety Glasses - Lab Coat - Respirator (if dusty) Assess->DonPPE_Minor Minor Evacuate Evacuate Area Assess->Evacuate Major Contain_Minor Contain Spill DonPPE_Minor->Contain_Minor Cleanup_Minor Clean Up: - Use dry method - Dampen to prevent dust - Vacuum with HEPA filter Contain_Minor->Cleanup_Minor Collect_Minor Collect in Sealed Container Cleanup_Minor->Collect_Minor Decontaminate Decontaminate Spill Area Collect_Minor->Decontaminate Alert Alert Emergency Responders Evacuate->Alert Secure Secure Area (Prevent Entry) Alert->Secure Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.